Eurystatin A
Description
structure given in first source; a prolyl endopeptidase inhibito
Properties
Molecular Formula |
C23H38N4O5 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide |
InChI |
InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+ |
InChI Key |
LUORGXVDSLVJSV-YRNVUSSQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eurystatin A: A Technical Guide to its Mechanism of Action as a Prolyl Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Inhibition of Prolyl Endopeptidase
The primary mechanism of action of Eurystatin A is the potent and specific inhibition of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase. PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids in length). By inhibiting PEP, this compound modulates the levels of various bioactive peptides, thereby influencing downstream signaling cascades.
Molecular Target: Prolyl Endopeptidase (PEP)
Prolyl endopeptidase is a cytosolic enzyme widely distributed in various tissues, with notably high concentrations in the brain. Its unique substrate specificity is attributed to a two-domain structure: a catalytic domain belonging to the α/β-hydrolase fold superfamily and a seven-bladed β-propeller domain that acts as a gatekeeper, restricting access of larger protein substrates to the active site. The catalytic triad, typically composed of serine, aspartate, and histidine residues, is responsible for the hydrolysis of the peptide bond.
Downstream Effects of PEP Inhibition
The inhibition of PEP by this compound can lead to a variety of downstream cellular and physiological effects, primarily through the stabilization of PEP's peptide substrates. Two key areas where this inhibition has significant implications are in the regulation of inflammatory processes and the modulation of neuropeptide signaling.
Quantitative Data
Despite extensive research confirming the potent inhibitory activity of this compound against prolyl endopeptidase, specific quantitative data such as IC50 or Ki values are not consistently reported in publicly available scientific literature. The table below summarizes the known qualitative and structural information for this compound and its direct target.
| Compound/Target | Class | Source | Molecular Weight ( g/mol ) | Reported Inhibitory Activity |
| This compound | Cyclic Peptide | Streptomyces eurythermus | 524.6 | Potent and specific inhibitor |
| Prolyl Endopeptidase (PEP) | Serine Protease | Mammalian tissues, various organisms | ~70-80 kDa | Target of this compound |
Signaling Pathways Modulated by this compound
The inhibition of prolyl endopeptidase by this compound can impact multiple signaling pathways. Below are diagrams illustrating two key pathways: the inflammatory signaling cascade involving the generation of the chemoattractant PGP, and the general modulation of neuropeptide signaling.
Inflammatory Signaling Pathway
Prolyl endopeptidase is involved in the inflammatory response through the generation of proline-glycine-proline (PGP), a potent neutrophil chemoattractant, from the degradation of collagen. By inhibiting PEP, this compound can disrupt this process, potentially reducing neutrophil infiltration and inflammation.
Neuropeptide Signaling Pathway
Prolyl endopeptidase plays a significant role in the metabolism of various neuropeptides in the brain. By inhibiting PEP, this compound can increase the half-life of these neuropeptides, thereby enhancing their signaling and potentially leading to therapeutic effects in neurological disorders.
Experimental Protocols
The following is a detailed protocol for a standard in vitro assay to determine the inhibitory activity of compounds like this compound against prolyl endopeptidase using a fluorogenic substrate.
Prolyl Endopeptidase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prolyl endopeptidase.
Principle: The assay measures the enzymatic activity of PEP through the cleavage of a synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Cleavage of this substrate by PEP releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The presence of an inhibitor, such as this compound, will decrease the rate of AMC release, and the extent of this decrease is proportional to the inhibitor's concentration.
Materials:
-
Purified prolyl endopeptidase (from a commercial source or purified in-house)
-
This compound (or other test inhibitor)
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% (w/v) BSA
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO (e.g., 10 mM).
-
Dilute the prolyl endopeptidase enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v).
-
In a 96-well plate, add the following to each well:
-
Test wells: 50 µL of the serially diluted this compound solutions.
-
Positive control (no inhibitor): 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme): 50 µL of Assay Buffer.
-
-
Add 25 µL of the diluted PEP enzyme solution to all test and positive control wells.
-
Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution (diluted in Assay Buffer to the desired final concentration, e.g., 100 µM) to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
Subtract the background fluorescence rate from the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of prolyl endopeptidase. Its potent and specific inhibitory action allows for the targeted modulation of PEP activity, enabling the investigation of its impact on inflammatory and neurological signaling pathways. While a precise IC50 value for this compound remains to be definitively established in the broader scientific literature, the experimental protocols provided herein offer a robust framework for its characterization. Further research to quantify the inhibitory potency of this compound and to fully elucidate its effects on various signaling cascades will be crucial for realizing its potential therapeutic applications.
The Discovery and Molecular Mechanisms of Eurystatin A: A Potent Prolyl Endopeptidase Inhibitor from Streptomyces eurythermus
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Eurystatin A, a natural product synthesized by the bacterium Streptomyces eurythermus, has emerged as a significant subject of interest within the scientific community due to its potent and specific inhibitory activity against prolyl endopeptidase (PEP). This enzyme is implicated in the progression of various neurological disorders, rendering this compound a promising candidate for therapeutic development. This document provides a comprehensive technical overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces eurythermus and the subsequent isolation and purification of this compound are presented. Furthermore, this paper elucidates the potential mechanism of action of this compound through the inhibition of PEP and its downstream effects on cellular signaling pathways.
Introduction
The genus Streptomyces is a well-established and prolific source of a diverse array of bioactive secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. Streptomyces eurythermus, a species within this genus, has been identified as the producer of Eurystatins A and B, novel inhibitors of prolyl endopeptidase.[1] Prolyl endopeptidase is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and has been linked to the pathophysiology of neurodegenerative diseases. The specific and potent inhibitory action of this compound against this enzyme highlights its potential as a lead compound for the development of new therapeutic agents.
Physicochemical and Biological Properties of this compound
This compound is a cyclic peptide that shares a unique 13-membered cyclic core with its analogue, Eurystatin B. This core is composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. The structural distinction between this compound and B lies in the α,β-unsaturated fatty acid attached to the α-amino moiety of the ornithine residue.[2]
Quantitative Data
The biological activity and safety profile of this compound are summarized in the table below. While the exact IC50 value for this compound's inhibition of prolyl endopeptidase is not publicly available, its activity is described as potent.[1]
| Parameter | Value | Source |
| Target Enzyme | Prolyl Endopeptidase (PEP) | [1] |
| Biological Activity | Potent Inhibitor | [1] |
| Toxicity | No lethal toxicity observed in mice at 200 mg/kg (intraperitoneal administration) | [1] |
Experimental Protocols
Fermentation of Streptomyces eurythermus for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces eurythermus. The following protocol is a representative method for its cultivation.
3.1.1. Culture Media
-
Seed Medium: A suitable seed medium for the initial growth of S. eurythermus can be prepared with the following components per liter of distilled water: soluble starch (20 g), glucose (10 g), peptone (5 g), yeast extract (5 g), and CaCO₃ (3 g). The pH of the medium should be adjusted to 7.0 before sterilization.
-
Production Medium: For the production of this compound, a production medium containing the following components per liter of distilled water can be utilized: glucose (40 g), soybean meal (15 g), yeast extract (5 g), NaCl (2 g), and CaCO₃ (4 g). The final pH should be adjusted to 7.2.
3.1.2. Fermentation Process
-
Inoculum Preparation: A loopful of S. eurythermus spores or mycelial fragments from a slant culture is aseptically inoculated into a flask containing the seed medium.
-
Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at approximately 200 rpm and 28°C for 48 hours to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: A portion of the seed culture (typically 5% v/v) is transferred to a larger flask containing the production medium.
-
Production Incubation: The production culture is incubated on a rotary shaker at around 180 rpm and 28°C for 7 to 9 days.
-
Monitoring: The production of this compound can be monitored periodically using High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.[3]
Isolation and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from the fermentation broth, adapted from methods for isolating secondary metabolites from Streptomyces.[4]
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation.
-
Extraction: The supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate. This process is typically repeated to ensure complete extraction of the compound.
-
Concentration: The organic layers are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification. This may include:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using a preparative reverse-phase HPLC system to yield the pure compound. A C18 column with a water/acetonitrile gradient is a common choice for this final purification step.
-
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the potent inhibition of prolyl endopeptidase. PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This enzymatic activity is crucial for the regulation of several neuropeptides and peptide hormones involved in various physiological processes, including neurological function.
While the direct downstream signaling cascade affected by this compound has not been explicitly detailed in the available literature, the inhibition of PEP is known to impact signaling pathways regulated by its substrates. A potential mechanism of action can be inferred from studies on other potent PEP inhibitors. For instance, the PEP inhibitor Y-29794 has been shown to block the IRS1-AKT-mTORC1 survival signaling pathway in cancer cells.[5] This pathway is critical for cell growth, proliferation, and survival. It is plausible that this compound, by inhibiting PEP, could modulate similar signaling cascades.
Below is a hypothetical signaling pathway illustrating the potential impact of this compound on a generic cell signaling cascade initiated by a growth factor.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Eurystatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurystatin A is a naturally occurring cyclic peptide that has garnered significant interest within the scientific community for its potent and specific inhibitory activity against prolyl endopeptidase (PEP). This enzyme is implicated in the progression of various neurological disorders, making this compound a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and synthesis are presented, along with a proposed signaling pathway to illustrate its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound possesses a unique 13-membered cyclic peptide structure. Its core is composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. An α,β-unsaturated fatty acid is attached to the α-amino moiety of the ornithine residue.[1] The definitive structure of this compound was elucidated through chemical degradation and extensive spectral studies.[1]
Chemical Structure
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound will be displayed here once available in a structured format from a reliable chemical database.)
The IUPAC name for this compound is (E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H38N4O5 | LookChem |
| Molecular Weight | 450.576 g/mol | LookChem |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Optical Rotation | Data not available |
Biological Activity: Inhibition of Prolyl Endopeptidase
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[2] PEP is involved in the maturation and degradation of peptide hormones and neuropeptides, and its dysregulation has been linked to various neurological and inflammatory conditions.[3][4][5]
Proposed Signaling Pathway for Prolyl Endopeptidase Inhibition
The inhibition of prolyl endopeptidase by this compound can interrupt downstream signaling cascades that are dependent on the cleavage of specific neuropeptides. A proposed pathway illustrating this mechanism is depicted below.
Caption: Proposed signaling pathway of prolyl endopeptidase and its inhibition by this compound.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been successfully achieved, with a key strategy involving a multicomponent reaction.[6] While the full detailed protocol from the original publication by Semple's group is not publicly available, a general workflow can be inferred from the published synthesis diagram.
Caption: General workflow for the total synthesis of this compound.
Prolyl Endopeptidase Inhibition Assay
The inhibitory activity of this compound on prolyl endopeptidase can be determined using a fluorometric assay.
The assay is based on the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by prolyl endopeptidase. The enzymatic cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine the enzyme's activity. The inhibition of this reaction by this compound is measured by a decrease in the fluorescence signal.
-
Prolyl endopeptidase (from a commercial source or purified)
-
Fluorogenic substrate: Z-Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of prolyl endopeptidase in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well microplate, add:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
Prolyl endopeptidase solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potent Prolyl Endopeptidase Inhibitor Eurystatin A: A Technical Overview of its Biological Activity and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatin A is a naturally occurring cyclic peptide that has been identified as a potent and specific inhibitor of prolyl endopeptidase (PEP).[1] Isolated from the fermentation broth of Streptomyces eurythermus, this compound and its co-metabolite, Eurystatin B, represent a unique structural class of enzyme inhibitors with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound and its analogs, details relevant experimental protocols, and explores its mechanism of action.
Core Biological Activity: Prolyl Endopeptidase Inhibition
Eurystatin Analogs
In addition to this compound and B, several other analogs have been produced through controlled biosynthesis by supplementing the culture medium of Streptomyces eurythermus with different amino acids. This has led to the generation of Eurystatins C, D, E, and F.[3] However, detailed biological activity data for these analogs remains to be published.
Data Presentation: Biological Activity of this compound and Analogs
Due to the absence of specific quantitative data in the reviewed literature, a comparative table of IC50 values cannot be provided. The biological activity is qualitatively described as "potent and specific" inhibition of prolyl endopeptidase.[1]
| Compound | Target Enzyme | Reported Activity | Quantitative Data (IC50) |
| This compound | Prolyl Endopeptidase (PEP) | Potent and Specific Inhibitor[1] | Not Available |
| Eurystatin B | Prolyl Endopeptidase (PEP) | Potent and Specific Inhibitor[1] | Not Available |
| Eurystatin C | Prolyl Endopeptidase (PEP) | Presumed Inhibitor | Not Available |
| Eurystatin D | Prolyl Endopeptidase (PEP) | Presumed Inhibitor | Not Available |
| Eurystatin E | Prolyl Endopeptidase (PEP) | Presumed Inhibitor | Not Available |
| Eurystatin F | Prolyl Endopeptidase (PEP) | Presumed Inhibitor | Not Available |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound at the molecular level has not been extensively elucidated in publicly available research. As a prolyl endopeptidase inhibitor, it is understood to bind to the active site of the enzyme, preventing it from cleaving its natural substrates.
Extensive searches for information regarding the specific signaling pathways modulated by this compound did not yield any results. Therefore, a diagram for its signaling pathway cannot be provided at this time. Research in this area is a potential avenue for future investigation.
Experimental Protocols
While a specific, detailed experimental protocol for testing this compound has not been published, a representative protocol for a prolyl endopeptidase inhibition assay can be constructed based on established methodologies for similar inhibitors.
Representative Prolyl Endopeptidase (PEP) Inhibition Assay Protocol
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds like this compound against prolyl endopeptidase. The assay is based on the cleavage of a synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), by PEP, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.
Materials:
-
Prolyl Endopeptidase (from Flavobacterium meningosepticum or recombinant human)
-
This compound or analog (dissolved in a suitable solvent, e.g., DMSO)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound or its analog in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the prolyl endopeptidase to the desired working concentration in Assay Buffer.
-
-
Inhibitor Dilution:
-
Prepare serial dilutions of the this compound solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 25 µL of the serially diluted inhibitor solutions.
-
For the positive control (no inhibitor) and blank (no enzyme) wells, add 25 µL of Assay Buffer.
-
Add 50 µL of the diluted PEP enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence at the specified excitation and emission wavelengths using a microplate reader. Measurements can be taken in kinetic mode over a period of 15-30 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Experimental Workflow for Prolyl Endopeptidase Inhibition Assay
Caption: Workflow for a typical prolyl endopeptidase inhibition assay.
Logical Relationship of this compound Biosynthesis
Caption: Controlled biosynthesis of this compound/B and its analogs.
Conclusion
This compound is a noteworthy natural product with confirmed potent and specific inhibitory activity against prolyl endopeptidase. While the biosynthesis of several of its analogs has been achieved, a significant gap exists in the public domain regarding quantitative biological data and the elucidation of its downstream signaling effects. The provided experimental protocol offers a foundational method for researchers to quantitatively assess the inhibitory potential of this compound and its analogs, which will be crucial for any future drug development efforts based on this promising scaffold. Further research is warranted to fully characterize the therapeutic potential of this class of molecules.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Eurystatin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatin A is a synthetic analog of the potent, naturally occurring antimitotic agent dolastatin 10. While direct in-depth in vitro studies on this compound are limited in publicly available literature, its structural similarity to the well-characterized auristatin class of molecules, such as Monomethyl Auristatin E (MMAE), allows for a robust predictive assessment of its efficacy and mechanism of action. This technical guide synthesizes the available data on auristatins to provide a comprehensive overview of the anticipated in vitro performance of this compound, including its cytotoxic activity, mechanism of action, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Tubulin Inhibition
This compound, like other auristatins, is predicted to exert its potent cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Key Mechanistic Steps:
-
Inhibition of Tubulin Polymerization: Auristatins bind to tubulin, preventing its polymerization into microtubules. This action is crucial for cell division, as microtubules are essential components of the mitotic spindle.
-
Cell Cycle Arrest at G2/M Phase: The disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data: Cytotoxicity of Auristatin Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values for the closely related analog, Monomethyl Auristatin E (MMAE), against a panel of human cancer cell lines. These values provide an expected range for the potent cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[1][2] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[1][2] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[3] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[3] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[3] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[3] |
| MDA MB 231 | Triple-Negative Breast Cancer | 1.54[4] |
| BT474 | Breast Cancer (HER2-positive) | ~2.3[4] |
| HeLa | Cervical Cancer | ~3[5] |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the efficacy of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.
-
Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compound at various concentrations.[8]
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled microplate reader.[8][9]
-
Analysis: Plot absorbance against time to generate polymerization curves. The rate and extent of polymerization can be determined from these curves.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Staining: Harvest and wash the cells, then resuspend them in a binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[10][11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[10][13]
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.[14][15]
-
Staining: Wash the fixed cells and stain them with a DNA-binding dye such as propidium iodide, which also contains RNase to prevent staining of RNA.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases.[14]
Visualizations
Signaling Pathway for Auristatin-Induced Apoptosis
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Logical Relationship of Cellular Events
Caption: Causal chain of events following tubulin inhibition by this compound.
References
- 1. scispace.com [scispace.com]
- 2. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Eurystatin A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurystatin A, a potent prolyl endopeptidase inhibitor produced by Streptomyces eurythermus, holds significant promise for therapeutic applications. Understanding its biosynthesis is crucial for yield improvement, analog generation, and pathway engineering. This technical guide provides a comprehensive overview of the current knowledge and a predictive model for the biosynthetic pathway of this compound. While the complete gene cluster and enzymatic machinery remain to be fully elucidated in published literature, this document consolidates the known precursor information and leverages established principles of non-ribosomal peptide synthesis to propose a detailed hypothetical pathway. Furthermore, it outlines key experimental protocols for the identification and characterization of the biosynthetic gene cluster, its enzymes, and its products, offering a roadmap for future research in this area.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of secondary metabolites with diverse biological activities, including many clinically important drugs. This compound, isolated from Streptomyces eurythermus, is a cyclic peptide that exhibits strong inhibitory activity against prolyl endopeptidase, an enzyme implicated in various physiological processes and diseases. The chemical structure of this compound suggests a non-ribosomal peptide origin, a common biosynthetic route for complex peptides in Streptomyces. This guide delves into the predicted biosynthetic pathway of this compound, providing a framework for its study and exploitation.
Current Knowledge and Predicted Biosynthetic Pathway
To date, the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces eurythermus has not been explicitly characterized in peer-reviewed literature. However, foundational studies have identified the direct precursors of this compound as L-leucine and L-ornithine through radio-isotope incorporation experiments[1]. This finding strongly implicates a non-ribosomal peptide synthetase (NRPS) as the core biosynthetic enzyme. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides from amino acid monomers.
A Hypothetical Model for this compound Biosynthesis
Based on the known precursors and the canonical mechanism of NRPSs, a hypothetical biosynthetic pathway for this compound can be proposed. The core of this pathway is a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The synthesis of this compound likely proceeds through the following key steps:
-
Initiation: The biosynthesis is initiated by the first module of the NRPS, which recognizes and activates L-leucine.
-
Elongation: The subsequent modules of the NRPS sequentially recognize and activate L-ornithine and another L-leucine molecule, elongating the peptide chain.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization and release of the final peptide product, this compound.
The production of this compound analogs (C, D, E, and F) through the feeding of L-valine and L-isoleucine further supports the NRPS model, as the adenylation domains of NRPS modules often exhibit some substrate flexibility, allowing for the incorporation of structurally similar amino acids[1].
Caption: Hypothetical biosynthetic pathway of this compound via a Non-Ribosomal Peptide Synthetase (NRPS).
Quantitative Data Summary
As the this compound biosynthetic pathway is yet to be fully characterized, no specific quantitative data for its enzymes or intermediates is available. The following table presents a template of hypothetical, yet realistic, data that could be obtained through the experimental protocols outlined in this guide.
| Parameter | Hypothetical Value | Unit | Experimental Method |
| This compound Titer (Wild-Type) | 150 ± 20 | mg/L | HPLC |
| This compound Titer (Engineered Strain) | 750 ± 50 | mg/L | HPLC |
| NRPS A-Domain (L-Leucine) Km | 0.5 | mM | In vitro enzyme assay |
| NRPS A-Domain (L-Leucine) kcat | 100 | min-1 | In vitro enzyme assay |
| NRPS A-Domain (L-Ornithine) Km | 0.8 | mM | In vitro enzyme assay |
| NRPS A-Domain (L-Ornithine) kcat | 80 | min-1 | In vitro enzyme assay |
| Precursor Incorporation (14C-L-Leucine) | 85 ± 5 | % | Radio-isotope labeling |
| Precursor Incorporation (14C-L-Ornithine) | 80 ± 7 | % | Radio-isotope labeling |
Experimental Protocols
The following protocols describe standard methodologies for the identification and characterization of the this compound biosynthetic gene cluster and its products.
Identification of the this compound Biosynthetic Gene Cluster
Caption: Workflow for the identification of the this compound biosynthetic gene cluster.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of Streptomyces eurythermus.
-
Genome Sequencing and Assembly: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous assembly.
-
Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is focused on identifying NRPS clusters.
-
Candidate Gene Cluster Identification: A candidate BGC for this compound biosynthesis is selected based on the presence of genes encoding an NRPS with modules predicted to activate L-leucine and L-ornithine.
-
Gene Inactivation: A key gene within the candidate BGC, such as a core NRPS gene, is inactivated using targeted gene disruption techniques like CRISPR-Cas9-based editing.
-
Phenotypic Analysis: The wild-type and mutant strains are cultivated under identical fermentation conditions. The culture broths are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The loss of this compound production in the mutant strain confirms the identity of the BGC.
Heterologous Expression of the this compound Gene Cluster
Methodology:
-
Cloning of the BGC: The entire identified this compound BGC is cloned from the genomic DNA of S. eurythermus into a suitable expression vector (e.g., a BAC or a cosmid).
-
Transformation into a Heterologous Host: The expression construct is introduced into a genetically tractable and well-characterized Streptomyces host strain (e.g., S. coelicolor M1152 or S. albus J1074) that does not produce interfering compounds.
-
Fermentation and Analysis: The heterologous host is fermented, and the culture extract is analyzed by HPLC and LC-MS for the production of this compound. Successful production confirms the functionality of the cloned BGC.
In Vitro Characterization of NRPS Adenylation Domains
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding the adenylation (A) domain of interest is amplified from the BGC and cloned into an expression vector. The protein is then overexpressed in E. coli and purified.
-
Enzyme Assay: The substrate specificity and kinetic parameters (Km and kcat) of the purified A-domain are determined using an ATP-pyrophosphate exchange assay or a colorimetric assay in the presence of various amino acid substrates. The assay measures the formation of radiolabeled ATP or the depletion of a chromogenic substrate, respectively.
Quantitative Analysis of this compound Production
Methodology:
-
Sample Preparation: S. eurythermus is cultured in a suitable production medium. At various time points, culture broth samples are harvested and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
HPLC Analysis: The extracts are analyzed by reverse-phase HPLC with a C18 column. This compound is detected by its UV absorbance (e.g., at 210 nm) and quantified by comparing the peak area to a standard curve generated with purified this compound.
-
LC-MS Confirmation: The identity of the peak corresponding to this compound is confirmed by LC-MS analysis, comparing the retention time and mass spectrum to that of an authentic standard.
Conclusion and Future Perspectives
While the biosynthesis of this compound in Streptomyces eurythermus is strongly suggested to follow a non-ribosomal peptide synthesis pathway, the specific genetic and enzymatic details remain an open area for research. The hypothetical pathway and experimental protocols presented in this guide provide a solid foundation for the scientific community to fully elucidate this important biosynthetic pathway. The identification and characterization of the this compound gene cluster will not only allow for the targeted improvement of its production but will also open up avenues for the combinatorial biosynthesis of novel analogs with potentially enhanced therapeutic properties. The application of modern synthetic biology and metabolic engineering tools to a well-understood this compound biosynthetic pathway holds great promise for the future development of this potent prolyl endopeptidase inhibitor.
References
Preliminary Toxicity Assessment of Eurystatin A: A Technical Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available scientific literature, specific preclinical toxicity data for Eurystatin A has not been publicly disclosed. This document therefore provides a comprehensive framework for the preliminary toxicity assessment of this compound, leveraging available data from the broader class of auristatins, potent anti-mitotic agents. The experimental protocols, data presentation, and mechanistic insights are based on established methodologies and findings for well-characterized auristatins like Monomethyl Auristatin E (MMAE). This guide is intended to serve as a technical resource for researchers and drug developers involved in the preclinical evaluation of novel auristatin derivatives.
Introduction
This compound belongs to the auristatin class of synthetic antineoplastic agents. These dolastatin 10 analogues are highly potent microtubule inhibitors, demonstrating significant cytotoxic activity against a range of cancer cell lines.[1] Due to their high potency, auristatins are often utilized as payloads in Antibody-Drug Conjugates (ADCs), which facilitate targeted delivery to tumor cells, thereby minimizing systemic toxicity.[1][2] A thorough preliminary toxicity assessment is a critical step in the preclinical development of any new chemical entity, including novel auristatins like this compound, to establish a safety profile and determine a safe starting dose for in vivo studies.[3][4][5]
This technical guide outlines the key components of a preliminary toxicity assessment for this compound, including recommended in vitro and in vivo studies, detailed experimental protocols, and a framework for data interpretation.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity testing involves evaluating the cytotoxic effects of this compound on a panel of cell lines. This typically includes both cancer cell lines to assess potency and normal, non-cancerous cell lines to determine selectivity.
Data Presentation: In Vitro Cytotoxicity of Auristatins
The following table summarizes representative in vitro cytotoxicity data for Monomethyl Auristatin E (MMAE), a closely related and well-studied auristatin. This data provides an expected range of potency for this class of compounds.
| Cell Line | Cell Type | IC50 (ng/mL) | Reference |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 | [1] |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 | [1] |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 | [1] |
| HCT-116 | Colorectal Carcinoma | ~1.6 nM (~1.14 ng/mL) | [6] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective in the 1-5 nM range | [6] |
| Human PBMCs | Normal Peripheral Blood Mononuclear Cells | Lack of toxicity observed | [1][7] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. It is crucial to establish these values empirically for this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
This compound
-
Target cell lines (e.g., a panel of cancer and normal cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mechanism of Action: Induction of Apoptosis
Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
In Vivo Acute Toxicity Assessment
Following in vitro characterization, in vivo studies are necessary to evaluate the systemic toxicity of this compound. An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound.
Data Presentation: Acute Toxicity of Auristatins
Specific LD50 values for this compound are not publicly available. The following table provides context from related compounds.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| MMAE | Mice | Not Specified | Maximum nonlethal dose is on the order of 0.1 mg/kg | [8] |
| MMAE | Rats | Not Specified | Maximum nonlethal dose is on the order of 0.29 mg/kg | [8] |
Experimental Protocol: In Vivo Acute Toxicity Study (OECD 423)
This protocol provides a general framework based on the OECD Guideline 423 for the acute oral toxicity of chemicals.
Animals:
-
Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females are used first).
Procedure:
-
Dosing: Administer a single dose of this compound to a group of animals via the intended clinical route (e.g., intravenous or intraperitoneal). A starting dose is chosen based on in vitro cytotoxicity data.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Escalation/De-escalation: Based on the outcome in the first group of animals, the dose is escalated or de-escalated for the next group to better define the lethal dose range.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to identify any macroscopic pathological changes in organs and tissues.
-
Data Analysis: The results are used to estimate the LD50 (Lethal Dose, 50%) and identify potential target organs of toxicity.
Preclinical Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for the preliminary toxicity assessment of a novel compound like this compound.
Caption: A generalized workflow for preclinical toxicity assessment.
Conclusion
The preliminary toxicity assessment of this compound is a multi-faceted process that requires a systematic evaluation of its in vitro and in vivo effects. While specific data for this compound is not yet in the public domain, the established toxicological profile of the auristatin class provides a strong foundation for designing a comprehensive and relevant preclinical safety evaluation program. The methodologies and frameworks presented in this guide are intended to support the advancement of novel auristatin derivatives through the drug development pipeline by ensuring a thorough understanding of their potential toxicities. Careful adherence to established guidelines and rigorous experimental design will be paramount in successfully characterizing the safety profile of this compound and enabling its further clinical development.
References
- 1. dovepress.com [dovepress.com]
- 2. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A compilation of LD50 values in newborn and adult animals [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Cytotoxic Effect of an Auristatin Nanoconjugate Towards CXCR4+ Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eurystatin A: A Deep Dive into Structure-Activity Relationships for Prolyl Endopeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatin A is a naturally occurring cyclic peptide that has been identified as a potent inhibitor of prolyl endopeptidase (PEP). PEP is a serine protease that plays a significant role in the degradation of proline-containing neuropeptides and peptide hormones, making it a therapeutic target for a variety of disorders, including neurological conditions and inflammation. The unique structure of this compound presents a compelling scaffold for the development of novel and specific PEP inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailed experimental protocols for assessing their inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure of Eurystatins
Eurystatins are characterized by a 13-membered cyclic peptide core. The foundational structure consists of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. Variations in the fatty acid moiety attached to the α-amino group of the ornithine residue, and substitutions at the L-leucine position, give rise to the different Eurystatin analogs.[1][2]
Structure-Activity Relationship (SAR) Studies
Detailed quantitative structure-activity relationship (SAR) studies for a wide range of synthetic this compound analogs with corresponding IC50 values are not extensively available in the public domain. However, analysis of the naturally occurring Eurystatin analogs (A, B, C, D, E, and F) allows for a qualitative assessment of the structural features crucial for prolyl endopeptidase inhibition.
Known Eurystatin Analogs and Their Structural Variations
| Compound | R1 Group (at L-leucine position) | R2 Group (Fatty Acid Moiety) |
| This compound | -CH2CH(CH3)2 (Leucine) | (2E,4E)-5-methylhepta-2,4-dienoyl |
| Eurystatin B | -CH2CH(CH3)2 (Leucine) | (2E,4E)-5-methylhexa-2,4-dienoyl |
| Eurystatin C | -CH(CH3)2 (Valine) | (2E,4E)-5-methylhepta-2,4-dienoyl |
| Eurystatin D | -CH(CH3)2 (Valine) | (2E,4E)-5-methylhexa-2,4-dienoyl |
| Eurystatin E | -CH(CH3)CH2CH3 (Isoleucine) | (2E,4E)-5-methylhepta-2,4-dienoyl |
| Eurystatin F | -CH(CH3)CH2CH3 (Isoleucine) | (2E,4E)-5-methylhexa-2,4-dienoyl |
Table 1: Structures of known Eurystatin analogs biosynthesized by Streptomyces eurythermus. The biosynthesis of Eurystatins C, D, E, and F was achieved by supplementing the culture medium with L-valine and L-isoleucine.[1]
Qualitative SAR Insights:
Based on the structures of the known analogs and the general understanding of prolyl endopeptidase inhibitors, the following qualitative SAR can be inferred:
-
The Cyclic Peptide Core: The 13-membered ring structure is likely essential for maintaining the correct conformation to bind to the active site of prolyl endopeptidase.
-
The α,β-Unsaturated Fatty Acid Moiety: The length and branching of this acyl chain appear to be important for inhibitory activity. The difference between this compound and B, and subsequently between C and D, and E and F, lies in this chain. This suggests that the lipophilicity and steric bulk of this region influence the potency and selectivity of the inhibitor.
-
The Amino Acid at the R1 Position: The substitution of L-leucine with other bulky, hydrophobic amino acids like L-valine and L-isoleucine is tolerated, leading to the formation of active analogs (Eurystatins C, D, E, and F). This indicates that a hydrophobic side chain at this position contributes to the binding affinity. Further exploration with a wider range of natural and unnatural amino acids at this position would be necessary to establish a quantitative SAR.
Experimental Protocols
Prolyl Endopeptidase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against prolyl endopeptidase using a fluorogenic substrate.
Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the prolyl endopeptidase in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC, excitation ~365 nm, emission ~440 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
Prolyl Endopeptidase Catalytic Mechanism
Caption: General mechanism of peptide cleavage by prolyl endopeptidase.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and identifying enzyme inhibitors.
Conclusion
This compound and its naturally occurring analogs represent a promising class of prolyl endopeptidase inhibitors. While comprehensive quantitative SAR data from synthetic analogs is currently limited in the literature, the existing information on the natural variants provides valuable qualitative insights into the structural requirements for inhibitory activity. The cyclic peptide backbone, the nature of the fatty acid side chain, and the hydrophobicity of the amino acid at the R1 position are all critical determinants of bioactivity. Further synthetic efforts to generate a diverse library of this compound analogs, coupled with systematic biological evaluation using the detailed protocols provided herein, are necessary to fully elucidate the quantitative SAR and to unlock the full therapeutic potential of this fascinating natural product scaffold.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Eurystatin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatins are a family of cyclic peptides produced by Streptomyces eurythermus, first identified as potent inhibitors of prolyl endopeptidase (PEP).[1][2][3] Prolyl endopeptidase is a serine protease that plays a role in the maturation and degradation of peptide hormones and neuropeptides, making it a target for neurological and other disorders.[4][5][6][7] The inhibition of PEP by Eurystatin A and its analogs presents a promising avenue for therapeutic development.
The production of Eurystatin analogs can be achieved through controlled biosynthesis by supplementing the fermentation media of S. eurythermus with different amino acid precursors, such as L-valine and L-isoleucine, leading to the generation of new analogs like Eurystatins C, D, E, and F.[1] This highlights the need for robust analytical methods to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of such peptide analogs, offering high resolution and sensitivity for their separation, quantification, and purification from complex fermentation broths.[1] This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its analogs.
Data Presentation
Table 1: Hypothetical Gradient Elution Program for this compound Analog Analysis
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 95 | 5 | 1.0 |
| 35.0 | 45 | 55 | 1.0 |
| 40.0 | 5 | 95 | 1.0 |
| 45.0 | 5 | 95 | 1.0 |
| 46.0 | 95 | 5 | 1.0 |
| 55.0 | 95 | 5 | 1.0 |
Table 2: Hypothetical HPLC Method Parameters for this compound Analog Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (B52724) |
| Gradient | As described in Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm (for peptide bonds) |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase A |
Experimental Protocols
Protocol 1: Sample Preparation from Streptomyces eurythermus Fermentation Broth
This protocol outlines the steps for extracting this compound and its analogs from a liquid fermentation culture.
Materials:
-
Streptomyces eurythermus fermentation broth
-
Centrifuge
-
Centrifuge tubes (50 mL)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
0.22 µm syringe filters
-
Vortex mixer
-
Nitrogen gas evaporator or rotary evaporator
Procedure:
-
Cell Removal: Centrifuge 50 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the Eurystatin analogs from the cartridge with 10 mL of 80% acetonitrile in water.
-
Solvent Evaporation: Evaporate the solvent from the eluate to dryness using a nitrogen gas evaporator or a rotary evaporator at a temperature not exceeding 40 °C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of Mobile Phase A (0.1% TFA in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of this compound and its Analogs
This protocol describes the procedure for analyzing the prepared samples using a reversed-phase HPLC system.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Prepared sample vials
-
Standard solutions of this compound (if available)
Procedure:
-
System Preparation:
-
Ensure fresh mobile phases are prepared and degassed.
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Setup:
-
Set up the HPLC method with the parameters outlined in Table 1 and Table 2.
-
Set the detection wavelength to 214 nm.
-
-
Sequence Setup:
-
Create a sequence including a blank injection (Mobile Phase A), standard injections (if available), and the prepared samples.
-
-
Sample Injection:
-
Place the sample vials in the autosampler.
-
Start the analysis sequence.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatograms for all injections.
-
Identify the peaks corresponding to this compound and its analogs based on their retention times (relative to standards, if available).
-
Integrate the peak areas for quantification.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and HPLC analysis of this compound analogs.
Caption: Hypothesized signaling pathway modulation by this compound through PEP inhibition.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
Application Notes: Designing a Biological Assay for Eurystatin A, a Novel MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatin A is emerging as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP-9 activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation.[1][2][3][4][5] These application notes provide a comprehensive framework for designing and implementing a series of biological assays to characterize the inhibitory activity of this compound against MMP-9. The following protocols are designed to assess the compound's effect on cell viability, its direct enzymatic inhibition of MMP-9, and its impact on cancer cell migration and invasion.
MMP-9 Signaling Pathway
MMP-9 plays a crucial role in tissue remodeling by breaking down components of the extracellular matrix, such as collagen.[1] Its expression and activity are tightly regulated by a complex network of signaling pathways. Various extracellular signals, including growth factors and pro-inflammatory cytokines, can trigger signaling cascades that lead to the activation of transcription factors like NF-κB, AP-1, and SP1.[3][6] These transcription factors then bind to the promoter region of the MMP-9 gene, initiating its transcription and subsequent translation. Once synthesized and secreted as an inactive zymogen (proMMP-9), it is activated through proteolytic cleavage.[7] Activated MMP-9 can then degrade ECM components, facilitating cell migration, invasion, and angiogenesis, key processes in cancer progression.[3][4]
Caption: MMP-9 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
A tiered approach is recommended to comprehensively evaluate the biological activity of this compound. This involves initial cytotoxicity assessments, followed by direct enzyme inhibition assays, and culminating in cell-based functional assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line and to establish a non-toxic concentration range for subsequent cell-based assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-1080, a fibrosarcoma cell line known for high MMP-9 expression) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
In Vitro MMP-9 Enzymatic Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified MMP-9.
Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A fluorescently quenched peptide substrate specific for MMP-9 is used. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the MMP-9 activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5). Prepare a stock solution of recombinant human MMP-9 and the FRET substrate.
-
Assay Setup: In a 96-well black plate, add 50 µL of assay buffer to all wells.
-
Inhibitor Addition: Add 10 µL of serially diluted this compound to the test wells. Add 10 µL of a known MMP-9 inhibitor (e.g., GM 6001) as a positive control and 10 µL of vehicle for the no-inhibitor control.
-
Enzyme Addition: Add 20 µL of diluted recombinant human MMP-9 to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the MMP-9 FRET substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the reaction rates (slopes of the linear portion of the fluorescence vs. time curves). Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
Gelatin Zymography
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the activity of MMP-9 secreted by cells.
Principle: Gelatin zymography is an electrophoretic technique where proteins are separated by size on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands of gelatin degradation against a blue background, indicating the presence and activity of gelatinases like MMP-9.
Protocol:
-
Sample Collection: Culture cells in serum-free medium in the presence of various concentrations of this compound for 24 hours. Collect the conditioned medium.
-
Protein Quantification: Determine the total protein concentration in each sample of conditioned medium.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water).
-
Development: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear.
-
Analysis: Analyze the clear bands corresponding to the molecular weight of proMMP-9 (92 kDa) and active MMP-9 (82 kDa). Quantify the band intensity using densitometry software.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Principle: The Boyden chamber assay uses a two-chamber system separated by a porous membrane. For the migration assay, the membrane is uncoated. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate the basement membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Cells that migrate or invade through the membrane to the lower surface are stained and counted.
Protocol:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the inserts (8 µm pore size) with Matrigel and allow it to solidify. For the migration assay, use uncoated inserts.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migrated or invaded cells relative to the vehicle control.
Caption: Logical Relationship Between the Proposed Biological Assays.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on HT-1080 Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.5 | 95.3 ± 5.9 |
| 1 | 95.2 ± 5.1 | 92.1 ± 4.7 | 88.6 ± 6.3 |
| 10 | 89.6 ± 4.3 | 80.3 ± 5.8 | 70.1 ± 7.2 |
| 100 | 52.1 ± 6.8 | 35.7 ± 7.1 | 15.4 ± 4.5 |
| IC₅₀ (µM) | >100 | TBD | TBD |
Data are presented as mean ± standard deviation (n=3). TBD: To be determined.
Table 2: In Vitro Inhibition of MMP-9 by this compound
| Inhibitor | Concentration | % MMP-9 Inhibition | IC₅₀ (nM) |
| This compound | 1 nM | 15.2 ± 2.1 | TBD |
| 10 nM | 48.9 ± 3.5 | ||
| 100 nM | 85.7 ± 2.9 | ||
| 1 µM | 98.1 ± 1.5 | ||
| GM 6001 | 10 nM | 95.4 ± 2.3 | ~2 nM |
Data are presented as mean ± standard deviation (n=3). TBD: To be determined.
Table 3: Effect of this compound on HT-1080 Cell Migration and Invasion
| Treatment | Concentration (µM) | % Migration | % Invasion |
| Vehicle | 0 | 100 ± 8.7 | 100 ± 10.2 |
| This compound | 1 | 85.3 ± 7.1 | 70.1 ± 9.5 |
| 10 | 42.6 ± 6.5 | 25.8 ± 7.8 | |
| 25 | 15.9 ± 4.2 | 8.3 ± 3.1 |
Data are presented as mean ± standard deviation (n=3), normalized to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as an MMP-9 inhibitor. By systematically evaluating its cytotoxicity, direct enzymatic inhibition, and effects on cell function, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development and for elucidating the precise mechanism of action of this compound.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 6. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing Eurystatin A in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eurystatin A is a naturally occurring cyclic peptide that has been identified as a potent inhibitor of prolyl endopeptidase (PREP).[1][2] PREP is a serine protease that has been implicated in the progression of certain cancers, suggesting that its inhibition could be a viable therapeutic strategy. While direct and extensive research on the anti-cancer effects of this compound is limited in publicly available literature, this document provides a generalized protocol for its initial in vitro evaluation based on the known activities of other prolyl endopeptidase inhibitors and standard cell biology techniques. These protocols are intended to serve as a starting point for researchers to investigate the potential of this compound as an anti-cancer agent.
Data Presentation
As no specific quantitative data for this compound's effect on cancer cell lines is currently available in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MDA-MB-231 | Triple-Negative Breast Cancer | 72 | Data to be determined |
| e.g., A549 | Lung Carcinoma | 72 | Data to be determined |
| e.g., PC-3 | Prostate Cancer | 72 | Data to be determined |
| e.g., HCT116 | Colorectal Cancer | 72 | Data to be determined |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) | Fold Change in Caspase-3/7 Activity |
| e.g., MDA-MB-231 | e.g., IC50 value | 48 | Data to be determined | Data to be determined |
| e.g., A549 | e.g., IC50 value | 48 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Analysis)
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | Cleaved PARP / Total PARP Ratio |
| e.g., MDA-MB-231 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| e.g., A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Apoptosis Assay Workflow
Western Blot Analysis of Signaling Pathways
This protocol is designed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, based on findings for other PREP inhibitors.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Western Blot Workflow
Signaling Pathways
Based on the literature for other prolyl endopeptidase inhibitors, a potential mechanism of action for this compound in cancer cells could involve the inhibition of pro-survival signaling pathways.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anti-cancer drugs.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eurystatin A: A Potent Tool for Probing Prolyl Endopeptidase in Drug Discovery
Application Notes and Protocols for Researchers
Eurystatin A is a natural cyclic peptide that has been identified as a potent and specific inhibitor of prolyl endopeptidase (PEP).[1] This enzyme plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in the development of therapeutics for a range of disorders, including neurological conditions and cancer.[2] These application notes provide researchers, scientists, and drug development professionals with an overview of this compound as a tool compound, including its mechanism of action, protocols for its use in in vitro assays, and potential signaling pathways for investigation.
Mechanism of Action
This compound exerts its biological activity through the potent and specific inhibition of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1] By inhibiting PEP, this compound can modulate the levels of various bioactive peptides, thereby influencing downstream cellular processes. The precise inhibitory constants (IC50 or Ki) for this compound are not widely reported in publicly available literature; however, its characterization as a "potent" inhibitor suggests significant activity.[1] Researchers are encouraged to determine these values empirically in their specific assay systems.
Data Presentation
While specific quantitative data for this compound is limited in the public domain, the following table provides a comparative overview of other known prolyl endopeptidase inhibitors. This data can serve as a reference for researchers aiming to characterize the potency of this compound.
| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Reference Compound Type |
| Y-29794 | Prolyl Endopeptidase | Not specified | Not specified | Synthetic Small Molecule |
| KYP-2047 | Prolyl Endopeptidase | Not specified | 0.023 nM (pig PREP) | Synthetic Small Molecule |
| Bacitracin | Prolyl Endopeptidase | 2.5 µM | Not specified | Peptide |
| Z-Pro-prolinal | Prolyl Endopeptidase | Not specified | 5 nM | Peptide Derivative |
| Various Plant Phenolics | Prolyl Endopeptidase | 26.7 - 443.7 nM | Not specified | Natural Products |
Experimental Protocols
Protocol 1: Determination of Prolyl Endopeptidase (PEP) Inhibition (IC50)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against prolyl endopeptidase.
Materials:
-
Purified prolyl endopeptidase (from flavobacterium or recombinant source)
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM dithiothreitol (B142953) (DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for the assay.
-
Prepare a working solution of PEP in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. The final concentration in the assay should be at or below the Km value for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the test wells.
-
Add 10 µL of the solvent control (e.g., DMSO diluted in Assay Buffer) to the control wells.
-
Add 20 µL of the PEP working solution to all wells except the blank wells (add 20 µL of Assay Buffer to blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC working solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the control (no inhibitor) wells.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Protocol 2: Investigation of Cellular Effects of this compound
This protocol provides a general workflow to assess the impact of this compound on a specific signaling pathway in a cell-based assay. The example focuses on the IRS1-AKT-mTORC1 pathway, which is known to be modulated by other PEP inhibitors.
Materials:
-
Human cancer cell line (e.g., triple-negative breast cancer cell line MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies against: p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation status of key signaling proteins in this compound-treated cells to the control cells.
-
Visualization of Signaling Pathways and Workflows
Prolyl Endopeptidase Inhibition Workflow
Caption: Workflow for determining the IC50 of this compound against PEP.
Potential Signaling Pathway Modulated by this compound
Caption: Potential mechanism of this compound's effect on cell signaling.
Logical Relationship of Experimental Investigation
Caption: Logical workflow for investigating this compound's biological activity.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Eurystatin A Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of Eurystatin A stock solutions for various experimental applications. Due to the limited availability of specific data for this compound, these recommendations are based on the properties of structurally related compounds, such as Auristatins, and general best practices for handling potent cytotoxic agents. It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
Application Notes
This compound is a potent cytotoxic agent, and the accuracy of its concentration in experimental setups is critical for reproducible and reliable results. Stock solutions should be prepared with high-purity solvents and accurately calibrated equipment. Given that related compounds, like monomethyl auristatin E, are known to be unstable in solution, it is highly recommended to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots of a high-concentration stock for short-term storage.[1][2]
Key Considerations:
-
Solubility: The solubility of this compound in aqueous buffers is expected to be low. Organic solvents such as Dimethyl Sulfoxide (DMSO) are likely required to achieve high-concentration stock solutions.[3] It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.
-
Stability: Compounds of this class are often unstable in solution.[1][2] Therefore, it is recommended to freshly prepare solutions before use. If storage is unavoidable, stock solutions should be stored in small, single-use aliquots at -20°C or lower to minimize freeze-thaw cycles.
-
Safety: this compound is a potent molecule and should be handled with extreme care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions. Please note that some of this information is extrapolated from related compounds due to the lack of specific data for this compound.
| Parameter | Recommended Value/Solvent | Notes |
| Recommended Solvent | DMSO (High Purity) | Based on the solubility of similar auristatin compounds.[3] Other organic solvents like ethanol (B145695) or DMF may also be suitable but require empirical testing. |
| Typical Stock Concentration | 1-10 mM | A higher concentration allows for smaller volumes to be added to experimental setups, minimizing solvent effects. |
| Storage Temperature (Solid) | -20°C | As recommended for similar compounds to ensure long-term stability of the solid powder.[1][2] |
| Storage Temperature (Stock Solution) | -20°C or -80°C | For short-term storage of aliquots. It is crucial to minimize freeze-thaw cycles. Freshly prepared solutions are always preferred.[1][2] |
| Molecular Weight | ~464.6 g/mol (for Eurystatin E) | The exact molecular weight of this compound should be confirmed from the supplier's certificate of analysis. This value is for a related compound, Eurystatin E.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (assuming a MW of 464.6 g/mol ), you would weigh 4.65 mg.
-
Solubilization: Add the appropriate volume of high-purity DMSO to the vial containing the weighed this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in solubilization, but care should be taken to avoid degradation.
-
Aliquoting and Storage: If not for immediate use, dispense the stock solution into small, single-use aliquots in microcentrifuge tubes or amber glass vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the concentrated stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate experimental buffer or medium to achieve the desired final concentrations.
-
Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the experimental setup is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in preparing this compound solutions.
Caption: Workflow for preparing this compound stock solution.
Caption: Protocol for preparing working solutions from stock.
References
Application Notes & Protocols for Mass Spectrometry Analysis of Eurystatin A and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eurystatin A is a cyclic peptide isolated from the bacterium Streptomyces eurythermus[1]. It is a potent and specific inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the progression of neurodegenerative diseases such as Parkinson's and various tauopathies[1][2][3]. By inhibiting POP, this compound and similar compounds present a promising therapeutic avenue, potentially reducing the aggregation of pathological proteins like α-synuclein and tau[2][3]. Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent, providing insights into its pharmacokinetics, efficacy, and safety profile.
These application notes provide detailed protocols for the sensitive and selective analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are essential for preclinical and clinical drug metabolism and pharmacokinetic (DMPK) studies.
Section 1: Experimental Design and Workflow
The overall workflow for the analysis of this compound metabolism involves several key stages, from initial in vitro experiments to final data analysis. This process allows for the identification of metabolic "soft spots" and the generation of quantitative data on the drug's stability and metabolite formation[4].
Workflow Overview:
-
In Vitro Metabolism Assay: Incubation of this compound with liver microsomes or hepatocytes to simulate hepatic metabolism[4][5].
-
Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix and removal of interferences like proteins and salts[6][7].
-
LC-MS/MS Analysis: Separation, detection, and fragmentation of analytes to enable identification and quantification[8][9].
-
Data Processing: Identification of metabolites based on mass shifts and fragmentation patterns, followed by quantitative analysis[10].
Section 2: Sample Preparation Protocol
Effective sample preparation is crucial for removing matrix components that can interfere with analysis, such as proteins and phospholipids, thereby improving data quality and instrument robustness.[6][11][12] Protein precipitation is a common and effective method for cleaning up plasma and microsomal samples[8][12].
Protocol: Protein Precipitation for Plasma or Microsomal Samples
-
Sample Aliquoting: Transfer 100 µL of plasma or quenched microsomal incubation mixture into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS). The IS should be a structurally similar compound not expected to be present in the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[13].
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
| Step | Reagent/Parameter | Value | Purpose |
| 1 | Sample Volume | 100 µL | Standardized amount for analysis |
| 2 | Precipitation Solvent | Acetonitrile (with IS) | To precipitate proteins and extract analytes[12] |
| 3 | Vortex Time | 1 minute | Ensure thorough mixing and precipitation |
| 4 | Centrifugation Speed | 14,000 x g | To obtain a compact protein pellet |
| 5 | Supernatant Transfer | ~350 µL | Isolate analytes from solid debris |
| 6 | Evaporation | Nitrogen Stream | Concentrate the sample |
| 7 | Reconstitution Volume | 100 µL | Prepare sample in a solvent compatible with LC |
Section 3: LC-MS/MS Methodologies
3.1 Liquid Chromatography (LC)
Reversed-phase chromatography is ideal for separating the moderately polar this compound and its metabolites. A gradient elution is employed to resolve compounds with varying polarities and ensure sharp peak shapes. Since this compound is a peptide-like molecule, specific column chemistries and mobile phase additives can improve performance[14][15].
| Parameter | Recommended Condition |
| LC System | UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
3.2 Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole or high-resolution Q-TOF instrument, provides the selectivity and sensitivity needed for metabolite identification and quantification[9][16]. Electrospray ionization (ESI) in positive mode is suitable for peptide-like molecules, which readily form protonated species[8].
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Scan Mode | Full Scan (for metabolite discovery) & MRM (for quantification) |
Multiple Reaction Monitoring (MRM) for Quantification: To quantify this compound and its predicted metabolites, specific precursor-to-product ion transitions are monitored. Collision energy (CE) and other parameters must be optimized for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value | |
| Metabolite 1 (e.g., Hydroxylation) | [M+16+H]⁺ | Fragment 1 | Optimized Value |
| [M+16+H]⁺ | Fragment 2 | Optimized Value | |
| Metabolite 2 (e.g., Glucuronidation) | [M+176+H]⁺ | [M+H]⁺ | Optimized Value |
| Internal Standard (IS) | [IS+H]⁺ | IS Fragment | Optimized Value |
Note: Exact m/z values need to be determined based on the chemical formula of this compound.
Section 4: Metabolic Pathway and Data Presentation
The primary metabolic transformations for peptide-like drugs often involve Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) reactions[4]. These transformations can be identified by characteristic mass shifts from the parent drug.
Quantitative Data Summary
The following tables present hypothetical data from in vitro metabolism experiments to illustrate how results can be structured for clear interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes This assay measures the rate of disappearance of the parent drug over time, which is used to calculate its intrinsic clearance and half-life.
| Incubation Time (min) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100.0 |
| 5 | 0.85 | 85.0 |
| 15 | 0.65 | 65.0 |
| 30 | 0.42 | 42.0 |
| 60 | 0.18 | 18.0 |
| Calculated Half-life (t½) | \multicolumn{2}{c | }{25.5 min } |
Table 2: Formation of this compound Metabolites in Human Hepatocytes This table shows the concentration of major metabolites detected after a fixed incubation period, providing a profile of the primary metabolic pathways.
| Analyte | Mass Shift from Parent | Peak Area Response (at 60 min) | Putative Biotransformation |
| This compound | - | 1.8 x 10⁵ | Parent Drug |
| Metabolite M1 | +16 Da | 4.5 x 10⁴ | Hydroxylation |
| Metabolite M2 | +16 Da | 2.1 x 10⁴ | Hydroxylation (Isomer) |
| Metabolite M3 | +176 Da | 1.1 x 10⁴ | Glucuronidation |
Conclusion
The protocols and methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound and its metabolites. By employing high-sensitivity LC-MS/MS techniques, researchers can elucidate metabolic pathways, determine pharmacokinetic properties, and generate critical data to support the advancement of this compound as a potential therapeutic agent for neurodegenerative diseases. Accurate characterization of drug metabolism is a cornerstone of modern drug development, ensuring a better understanding of a candidate's safety and efficacy profile.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 15. m.youtube.com [m.youtube.com]
- 16. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Eurystatin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Eurystatin A. The information is designed to help improve the yield and address common challenges encountered during the synthesis process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on a common synthetic route involving a Passerini reaction followed by macrolactamization.
Issue 1: Low Yield in the Passerini Reaction
Question: My Passerini three-component reaction (3CR) to form the linear precursor of this compound is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in the Passerini reaction for this synthesis can stem from several factors. The reaction involves an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxy amide. Here’s a breakdown of potential issues and how to address them:
-
Reaction Conditions: The Passerini reaction is sensitive to solvent and concentration. It generally proceeds more efficiently in aprotic solvents and at high concentrations of the reactants.
-
Troubleshooting:
-
Ensure your solvent is dry and aprotic (e.g., dichloromethane, THF).
-
Increase the concentration of your reactants.
-
The reaction is typically run at room temperature. Significant deviations from this may affect the yield.
-
-
-
Reactant Quality: The purity of the isocyanide, aldehyde, and carboxylic acid components is crucial. Impurities can lead to side reactions.
-
Troubleshooting:
-
Use freshly purified reagents. Aldehyd components can be prone to oxidation.
-
Ensure the isocyanide has not degraded, as they can be unstable.
-
-
-
pH of the Reaction Mixture: While generally run under neutral conditions, the pH can influence the reaction rate and side products. For peptide-based components, a slightly acidic pH (around 2.5-5.5) can sometimes be beneficial by keeping amine groups protonated and less nucleophilic, thus preventing side reactions.[1]
-
Troubleshooting:
-
If you are using unprotected or partially protected amino acid derivatives, consider buffering the reaction mixture to a slightly acidic pH.
-
-
Issue 2: Poor Yield during Macrolactamization (Cyclization)
Question: I am experiencing a low yield during the final macrolactamization step to form the cyclic this compound. What are the common pitfalls and how can I optimize this step?
Answer:
Macrolactamization is a critical and often challenging step in cyclic peptide synthesis. The primary goal is to favor the intramolecular cyclization over intermolecular reactions that lead to dimers and higher-order oligomers.
-
Concentration: This is the most critical factor. High concentrations favor intermolecular reactions (dimerization).
-
Solution: Employ high-dilution conditions. The linear peptide precursor should be added slowly to a large volume of solvent containing the coupling reagent. This maintains a low concentration of the reactive species, promoting intramolecular cyclization.
-
-
Choice of Coupling Reagent: The activating agent for the carboxylic acid can significantly impact the yield and the extent of side reactions like racemization.
-
Common Reagents & Solutions:
-
HBTU/HATU: These are effective coupling reagents, but can lead to racemization, especially when the C-terminal amino acid is activated. The addition of a base like DIPEA is required.
-
DPPA (Diphenylphosphoryl azide): Often used for cyclizations as it can minimize racemization.
-
Experiment with different coupling reagents to find the optimal one for your specific linear precursor.
-
-
-
Solvent: The choice of solvent can influence the conformation of the linear peptide, which in turn affects the ease of cyclization.
-
Solution: Solvents like DMF or a mixture of DCM/DMF are commonly used. The optimal solvent will be one that helps the linear peptide adopt a conformation amenable to ring closure.
-
-
Site of Cyclization: The position of the amide bond formation can impact the efficiency of the cyclization.
-
Consideration: While the specific structure of this compound dictates the cyclization points, for analogous syntheses, choosing a cyclization point that introduces a "turn-inducing" residue (like glycine (B1666218) or proline) can facilitate the process.
-
Issue 3: Presence of Significant Side Products
Question: After my synthesis, I am observing significant impurities alongside the desired this compound. What are the likely side products and how can I minimize them?
Answer:
The formation of side products can significantly reduce the yield of the final product. Common side products in cyclic peptide synthesis include:
-
Dimers and Oligomers: As mentioned in the macrolactamization troubleshooting section, these arise from intermolecular reactions.
-
Solution: Strict adherence to high-dilution conditions during cyclization is the primary way to minimize these.
-
-
Racemized Product (Epimers): The stereochemical integrity of the amino acid residues can be compromised, especially at the C-terminus during activation for cyclization.
-
Solution:
-
Use coupling reagents known to suppress racemization (e.g., DPPA).
-
Keep reaction temperatures low during the coupling/cyclization step.
-
The choice of base is also critical; non-nucleophilic bases like DIPEA or collidine are preferred.
-
-
-
Nα-pyroglutamyl Terminated Peptides: This can occur if an N-terminal glutamine residue is present and certain protecting groups are used.[2]
-
Solution: This is sequence-dependent, but careful selection of protecting groups can mitigate this issue. Using a Boc/Bzl protecting group strategy can sometimes be advantageous over an Fmoc/tBu strategy for specific sequences.[2]
-
-
Aggregation: Peptides containing hydrophobic residues can aggregate, leading to incomplete reactions.
-
Solution:
-
Incorporate solubilizing tags or use chaotropic salts in the reaction mixture.
-
For solid-phase synthesis of the linear precursor, using pseudoproline dipeptides can disrupt secondary structure formation and prevent aggregation.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the total synthesis of this compound?
A1: The reported overall yield for the total synthesis of this compound can vary depending on the synthetic strategy. One of the documented approaches by Semple and co-workers, which utilizes a Passerini multicomponent reaction, reports an overall yield of 23% over 8 steps.[1][4] Achieving a high yield in a multi-step synthesis is challenging, as the overall yield is the product of the yields of each individual step.[5]
| Synthetic Approach | Reported Overall Yield | Number of Steps |
| Semple's Approach | 23% | 8 |
Q2: What are the key strategic steps in the total synthesis of this compound?
A2: A prominent strategy for the total synthesis of this compound involves the following key transformations:
-
Passerini Three-Component Reaction: This step assembles the core of the linear precursor from an N-protected amino acid, an enantiopure aldehyde, and an isocyanide.[1][4]
-
Deprotection and Acyl Migration: Following the Passerini reaction, selective deprotection of an amine triggers an O-to-N acyl migration to form the peptide backbone.
-
Saponification: Hydrolysis of an ester to reveal the C-terminal carboxylic acid for cyclization.
-
Macrolactamization: The final ring-closing step to form the cyclic peptide.
Q3: How can I monitor the progress of the key reactions?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential analytical techniques for monitoring the progress of the synthesis.
-
HPLC: Can be used to track the disappearance of starting materials and the appearance of the product. It is also crucial for assessing the purity of the intermediates and the final product.
-
MS: Confirms the identity of the products at each step by verifying their molecular weight.
Q4: Are there any biosynthetic approaches to improve the yield of this compound?
A4: Yes, this compound is a natural product produced by Streptomyces eurythermus. Improving the yield through fermentation is a viable alternative to total synthesis. Key strategies include:
-
Optimization of Fermentation Conditions: Adjusting parameters such as media composition, temperature, pH, and aeration.
-
Strain Improvement: Using classical mutagenesis or genetic engineering to enhance the productivity of the Streptomyces strain.
-
Precursor Feeding: Supplementing the fermentation medium with direct precursors of this compound, such as L-leucine and L-ornithine, can significantly boost the yield.
Experimental Protocols
General Protocol for the Synthesis of this compound via Semple's Approach
This protocol outlines the key steps of the synthesis strategy developed by Semple and co-workers. Note that specific reagents, concentrations, and reaction times should be optimized based on laboratory conditions and analytical monitoring.
-
Passerini Reaction:
-
An N-protected amino acid (e.g., Fmoc-Orn(Boc)-OH), an enantiopure aldehyde, and leucine (B10760876) isonitrile are combined in an aprotic solvent (e.g., dichloromethane).
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
Progress is monitored by TLC or HPLC-MS until the starting materials are consumed.
-
The resulting α-acyloxy amide is purified by column chromatography.
-
-
N-Fmoc Deprotection and Acyl Migration:
-
The Fmoc protecting group is removed from the Passerini product using a solution of piperidine (B6355638) in DMF.
-
This deprotection triggers a spontaneous O-to-N acyl migration to form the linear peptide backbone.
-
The product is isolated and purified.
-
-
Saponification:
-
The methyl ester at the C-terminus is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.
-
The reaction is monitored by HPLC.
-
Upon completion, the reaction is acidified to protonate the carboxylic acid, and the linear precursor is extracted and purified.
-
-
Macrolactamization:
-
A solution of the linear peptide precursor in DMF is added slowly over several hours to a large volume of DMF containing a coupling reagent (e.g., DPPA) and a non-nucleophilic base (e.g., DIPEA). This is done under high-dilution conditions (concentration < 1 mM).
-
The reaction is stirred at room temperature for 24-48 hours and monitored by HPLC-MS.
-
After completion, the solvent is removed under reduced pressure, and the crude cyclic peptide is purified by preparative HPLC.
-
-
Final Deprotection and Oxidation:
-
The remaining protecting groups (e.g., Boc) are removed under acidic conditions (e.g., TFA in DCM).
-
Any necessary final oxidation steps are performed to yield this compound.
-
The final product is purified by preparative HPLC to a high degree of purity.
-
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Decision tree for troubleshooting low macrolactamization yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 3. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Troubleshooting Synthesized Eurystatin A Bioactivity
Welcome to the technical support center for synthesized Eurystatin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the bioactivity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows significantly lower bioactivity than expected. What are the potential causes?
Low bioactivity of synthesized this compound can stem from several factors throughout the synthesis and purification process. The most common culprits include:
-
Incomplete or incorrect synthesis: Errors in the solid-phase peptide synthesis (SPPS) process, such as incomplete coupling or deprotection steps, can lead to truncated or deletion sequences that lack the proper three-dimensional structure for biological activity.
-
Aggregation: this compound, like many cyclic peptides, can be prone to aggregation, which can mask the active sites and reduce its effective concentration in bioassays.[1]
-
Impurities: Residual solvents, reagents from the synthesis, or side-reaction products can interfere with the biological assay or directly inhibit the target enzyme.
-
Degradation: The cyclic peptide structure of this compound is generally more stable than linear peptides, but it can still be susceptible to degradation under improper storage or experimental conditions (e.g., extreme pH).
-
Incorrect conformation: The biological activity of this compound is dependent on its specific three-dimensional conformation. Issues during synthesis or purification might lead to misfolded isomers with reduced activity.
Q2: How can I confirm the identity and purity of my synthesized this compound?
It is crucial to perform thorough analytical characterization of your synthesized peptide. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized peptide. A sharp, single peak is indicative of high purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, ensuring the correct amino acid sequence has been assembled.
Q3: What are the expected bioactivity values for this compound?
The inhibitory activity of this compound is typically measured by its IC50 value against its target enzyme, prolyl endopeptidase (PEP). The IC50 can vary depending on the source of the enzyme and the assay conditions. Below is a summary of reported IC50 values.
| Enzyme Source | This compound IC50 (µg/mL) | Eurystatin B IC50 (µg/mL) |
| Flavobacterium meningosepticum | 0.19 | 0.29 |
| Porcine Brain | 0.24 | 0.44 |
Data from Toda et al., 1992.
Q4: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease.[2] PEP cleaves peptide bonds on the C-terminal side of proline residues. By inhibiting PEP, this compound can modulate the levels of various neuropeptides and peptide hormones, which are implicated in processes like neuroinflammation and neurodegeneration.[3]
Troubleshooting Guides
Issue 1: Low Yield and Purity During Synthesis
Low yield and purity are common challenges in solid-phase peptide synthesis, particularly for cyclic peptides.
Troubleshooting Workflow for Low Synthesis Yield/Purity
Caption: A workflow for troubleshooting low yield and purity in this compound synthesis.
Potential Causes and Solutions:
-
Poor Reagent Quality: Ensure all amino acids, solvents, and coupling reagents are fresh and of high purity.
-
Inefficient Coupling: For the synthesis of the linear precursor of this compound, which contains sterically hindered amino acids like leucine, consider using stronger coupling reagents (e.g., HATU, HBTU) or double coupling steps.
-
Peptide Aggregation on Resin: Aggregation of the growing peptide chain on the solid support can block reactive sites.[1] To mitigate this, consider:
-
Using a lower substitution resin.
-
Adding chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.
-
Performing the synthesis at a slightly elevated temperature.
-
-
Side Reactions: The Passerini reaction, a key step in some total synthesis strategies for this compound, can have side reactions. Ensure precise stoichiometric control of the isocyanide, aldehyde, and carboxylic acid components to minimize byproduct formation.
Issue 2: Low Bioactivity Despite High Purity
If your synthesized this compound is of high purity but still exhibits low bioactivity, the issue may lie in the peptide's conformation, stability, or the bioassay itself.
Troubleshooting Workflow for Low Bioactivity
Caption: A logical progression for troubleshooting low bioactivity of purified this compound.
Potential Causes and Solutions:
-
Peptide Aggregation in Solution: Even if the lyophilized peptide is pure, it may aggregate upon reconstitution. To address this:
-
Dissolve the peptide in a minimal amount of an organic solvent like DMSO before adding aqueous buffer.
-
Sonnicate the solution briefly to break up aggregates.
-
-
Improper Storage: Lyophilized peptides should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Suboptimal Bioassay Conditions: The prolyl endopeptidase (PEP) inhibition assay is sensitive to various parameters.
-
Ensure the enzyme is active and used at an appropriate concentration.
-
Verify the substrate concentration is suitable for kinetic measurements.
-
Confirm that the buffer conditions (pH, ionic strength) are optimal for enzyme activity.
-
Experimental Protocols
Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol is adapted from standard fluorometric assays for PEP activity.
Materials:
-
Prolyl endopeptidase (from porcine brain or Flavobacterium meningosepticum)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Synthesized this compound
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the PEP enzyme solution to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathway
Prolyl Endopeptidase in Neuroinflammation
Prolyl endopeptidase (PEP) is implicated in neuroinflammatory processes, which are characteristic of several neurodegenerative diseases. Inhibition of PEP by this compound can potentially modulate these pathways.
Caption: Simplified signaling pathway of prolyl endopeptidase (PEP) in neuroinflammation. This compound inhibits PEP, potentially modulating downstream inflammatory responses.
References
- 1. peptide.com [peptide.com]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Concentration for In Vitro Assays
A Note on Eurystatin A: Initial searches for detailed in vitro assay protocols and quantitative data for this compound yielded limited information, with most literature focusing on its discovery and biosynthesis as a prolyl endopeptidase inhibitor.[1]
To fulfill the request for a comprehensive technical guide, we will use Monomethyl Auristatin E (MMAE) as a representative compound. MMAE is a potent, well-documented antimitotic agent for which extensive data on its mechanism, effective concentrations, and use in in vitro assays are available.[2][3] This guide will address common questions and troubleshooting scenarios that researchers may encounter when determining the optimal concentration for potent cytotoxic agents like MMAE.
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl Auristatin E (MMAE) and what is its mechanism of action?
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic (anti-cancer) agent derived from dolastatins, which are natural peptides from the sea hare Dolabella auricularia.[2] Due to its high toxicity, it is often used in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets specific cancer cells.[2] The primary mechanism of action of MMAE is the inhibition of cell division by disrupting microtubule dynamics. It blocks the polymerization of tubulin, a key component of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]
Q2: What is a recommended starting concentration for MMAE in a cell viability assay?
The optimal concentration of MMAE is highly dependent on the cell line being tested. Published data shows that the half-maximal inhibitory concentration (IC₅₀) for MMAE is typically in the low nanomolar (nM) range. For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 100 nM or 1000 nM) using serial dilutions.[4] For several pancreatic cancer cell lines, IC₅₀ values were observed to be approximately 0.97 nM to 1.16 nM.[5]
Q3: How should I prepare and store MMAE stock solutions?
MMAE is typically dissolved in a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Preparation: Briefly centrifuge the vial of powdered MMAE to ensure the powder is at the bottom. Add the calculated volume of DMSO to achieve the desired stock concentration. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium. Note that the final DMSO concentration in the assay wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is it better to use a short or long exposure time for MMAE in cytotoxicity assays?
As an antimitotic agent, MMAE's effects are most pronounced in actively dividing cells. The time required to observe a significant cytotoxic effect depends on the cell line's doubling time. An incubation period that allows for at least one full cell cycle is often recommended (e.g., 48 to 72 hours). However, significant effects, such as mitotic arrest, can be observed earlier (e.g., 24 hours).[3] It is recommended to determine the optimal exposure time empirically for your specific cell line and experimental goals.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for MMAE in various human pancreatic cancer cell lines. This data serves as a valuable reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Citation |
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [5] |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | [5] |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | [5] |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | [5] |
| HCT-116 (with IR) | Colorectal | 0.8 | [3] |
| HCT-116 (alone) | Colorectal | 1.6 | [3] |
Experimental Protocols
Protocol: Determining MMAE IC₅₀ Using a WST-1 Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells, which is a common way to determine the IC₅₀ of a cytotoxic compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MMAE powder and DMSO
-
WST-1 reagent
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 1 mM stock solution of MMAE in DMSO.
-
Perform serial dilutions of the MMAE stock solution in complete culture medium to create a range of working concentrations (e.g., 2000 nM down to 0.2 nM). These will be your 2X final concentrations.
-
Remove the medium from the wells and add 100 µL of the MMAE-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a multi-well plate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100
-
-
Plot the % Viability against the logarithm of the MMAE concentration and use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Visualizations and Troubleshooting
Mechanism of Action and Experimental Workflow
Fig 1: Mechanism of MMAE. It inhibits tubulin polymerization, preventing microtubule formation.
Fig 2: Experimental workflow for determining the IC₅₀ value of MMAE.
Troubleshooting Guide
Problem: No significant cytotoxic effect is observed, even at high MMAE concentrations.
This guide provides a logical flow to diagnose why the expected cytotoxicity from MMAE might not be occurring.
Fig 3: Troubleshooting flowchart for experiments where MMAE shows no effect.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Eurystatin A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Eurystatin A during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is a cyclic peptide that functions as a prolyl endopeptidase inhibitor.[1] Its cyclic structure provides enhanced stability compared to linear peptides, particularly against enzymatic degradation.[2][3][4][5][6][7] However, like all peptides, it is susceptible to chemical degradation over time, which can be accelerated by improper storage conditions such as exposure to moisture, inappropriate temperatures, and extreme pH. Proper storage is essential to maintain its structural integrity and biological activity for reliable experimental results.
Q2: What are the primary factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound, and peptides in general, are:
-
Moisture: Water can facilitate hydrolysis of the peptide bonds, leading to the cleavage of the cyclic structure.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of peptide bonds. For cyclic peptides, a pH of around 4-5 is often where they are most stable.[8]
-
Oxidation: While the full amino acid composition of this compound is not detailed in the provided results, peptides containing residues such as Cysteine, Methionine, and Tryptophan are particularly susceptible to oxidation.
-
Light: Exposure to UV or fluorescent light can also contribute to the degradation of peptides.
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to briefly centrifuge the vial to ensure that the lyophilized powder is at the bottom. Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture and compromise the stability of the lyophilized peptide.
Troubleshooting Guide
This guide addresses specific issues you might encounter, suggesting potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Review Storage Conditions: Ensure the lyophilized powder is stored at -20°C or -80°C and protected from light. 2. Check Reconstitution Protocol: Use a sterile, appropriate buffer (ideally slightly acidic, pH 4-6) for reconstitution. Prepare fresh solutions for each experiment if possible. 3. Aliquot Stock Solutions: If a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Visible changes in the lyophilized powder (e.g., clumping). | Absorption of moisture. | 1. Discard the vial: If significant changes are observed, it is best to use a new vial to ensure the integrity of your results. 2. Improve Handling: Always allow the vial to warm to room temperature in a desiccator before opening. After use, purge the vial with an inert gas like argon or nitrogen before resealing and returning to cold storage. |
| Precipitation observed in the reconstituted solution. | Poor solubility or aggregation. | 1. Sonication: Briefly sonicate the solution to aid dissolution. 2. Adjust pH: Ensure the pH of the buffer is appropriate for this compound. 3. Use a different solvent: If solubility issues persist, consider using a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 1 year | For longer-term storage, -80°C is recommended. Protect from light and moisture. |
| 4°C | Short-term (weeks) | Not recommended for long-term storage. | |
| Reconstituted Solution | -20°C or -80°C | Up to 1 month (aliquoted) | Avoid repeated freeze-thaw cycles. Use of a slightly acidic buffer (pH 4-6) is recommended. |
Table 2: General Stability of Cyclic Peptides Under Different Conditions
This table provides a general overview of the stability of cyclic peptides, which can be applied to this compound.
| Condition | General Stability Profile | Recommendations for this compound |
| pH | Most stable at slightly acidic pH (e.g., 4.7 for a somatostatin (B550006) analogue).[8] Susceptible to acid and base-catalyzed hydrolysis at pH < 3 and pH > 8.[8] | Reconstitute and store in a buffer with a pH between 4 and 6. |
| Temperature | Degradation rate increases with temperature. | Store lyophilized powder and solutions at or below -20°C. |
| Enzymatic Degradation | Significantly more resistant to proteases than linear peptides due to their constrained structure.[2][3][4][5] | While more stable, sterile handling techniques are still recommended to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Prepare a sterile, slightly acidic buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0).
-
Add the desired volume of the buffer to the vial to achieve the target concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Eurystatin A fermentation and how to avoid them
Disclaimer: Specific literature on the fermentation of Eurystatin A is limited in publicly available resources. Therefore, this guide is based on established principles for the fermentation of secondary metabolites from Streptomyces species, the likely producers of this compound.[1][2][3] These general troubleshooting strategies and protocols are highly applicable to the fermentation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for the production of secondary metabolites like this compound.
| Problem | Possible Causes | Solutions |
| Low or No Biomass Growth | 1. Inadequate Inoculum: Poor quality or insufficient amount of seed culture. 2. Suboptimal Media Composition: Incorrect nutrient balance (C/N ratio), missing essential trace elements. 3. Incorrect Physical Parameters: pH, temperature, or aeration/agitation are not in the optimal range.[1][4][5] 4. Contamination: Presence of competing microorganisms.[1] | 1. Standardize Inoculum: Develop a consistent protocol for seed culture preparation, ensuring optimal age and density. 2. Media Optimization: Systematically evaluate different carbon and nitrogen sources.[6][7][8] Response Surface Methodology (RSM) can be an efficient approach to optimize media components.[6][7][8] 3. Parameter Optimization: Determine the optimal pH, temperature, and dissolved oxygen (DO) levels for your specific Streptomyces strain.[4][5] 4. Aseptic Technique: Ensure strict aseptic techniques during all stages of media preparation, inoculation, and sampling. |
| Good Biomass Growth, but Low/No this compound Production | 1. Nutrient Repression: High levels of readily metabolizable carbon sources (e.g., glucose) can repress secondary metabolite production.[9] 2. Incorrect Fermentation Phase: Harvesting the culture too early or too late. Secondary metabolite production is often highest during the stationary phase.[1][3][9] 3. Suboptimal Precursor Supply: Insufficient availability of precursor molecules for this compound biosynthesis.[10] 4. Genetic Instability: Loss of productivity due to genetic mutations or plasmid loss over successive generations. | 1. Media Modification: Replace repressive carbon sources with alternatives like glycerol (B35011) or implement a fed-batch strategy to maintain low levels of the primary carbon source.[4][9] 2. Time Course Study: Perform a time-course experiment to determine the optimal harvest time by measuring biomass and this compound concentration at regular intervals. 3. Precursor Feeding: Supplement the fermentation medium with known or suspected precursors of this compound.[10] 4. Strain Maintenance: Maintain a robust strain maintenance program with regular re-streaking from frozen stocks to ensure genetic stability. |
| Inconsistent Yields Between Batches | 1. Variability in Inoculum: Inconsistent age, size, or physiological state of the seed culture.[1] 2. Media Preparation Inconsistencies: Variations in the quality of raw materials or preparation methods. 3. Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or aeration. | 1. Standardize Seed Culture: Implement a strict protocol for inoculum development.[4] 2. Quality Control of Media: Use high-quality, consistent sources for media components and standardize the preparation process. 3. Process Monitoring and Control: Utilize online sensors and automated control systems to maintain consistent fermentation parameters. |
| Contamination of Culture | 1. Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or ancillary equipment. 2. Non-sterile Inoculation or Sampling: Introduction of contaminants during these procedures.[11] 3. Contaminated Raw Materials: Presence of microorganisms in media components. | 1. Validate Sterilization: Regularly validate autoclave and in-situ sterilization cycles using biological indicators. 2. Strict Aseptic Technique: Use a laminar flow hood for all manipulations and ensure all equipment is sterile.[11] 3. Sterilize Media Components: Filter-sterilize heat-labile components and ensure the sterility of all raw materials.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this compound fermentation?
A1: The most critical parameters are the composition of the fermentation medium (especially the carbon-to-nitrogen ratio), pH, temperature, and dissolved oxygen levels.[1][4][5] The interplay between these factors significantly influences both cell growth and secondary metabolite production.
Q2: My Streptomyces culture forms dense pellets, which seems to affect productivity. How can I address this?
A2: Pellet formation is common in submerged cultures of Streptomyces.[3] While small, loose pellets can be beneficial, large, dense pellets can lead to mass transfer limitations, hindering nutrient uptake and oxygen availability in the pellet's core. To control pellet size, you can optimize the agitation speed, use spring coils in shake flasks to increase shear stress, or add viscosity-reducing agents to the medium.
Q3: How can I determine the optimal time to harvest my fermentation for maximum this compound yield?
A3: The optimal harvest time can be determined by conducting a fermentation time-course study. This involves taking samples at regular intervals (e.g., every 12 or 24 hours) and analyzing them for biomass (e.g., dry cell weight), pH, nutrient consumption, and this compound concentration. The peak of this compound production typically occurs during the stationary phase of growth.[3][9]
Q4: What are some common carbon and nitrogen sources used in Streptomyces fermentation?
A4: Common carbon sources include glucose, glycerol, starch, and various oils.[7][8][9] However, glucose can sometimes repress the production of secondary metabolites.[9] Good nitrogen sources include soybean meal, yeast extract, peptone, and ammonium (B1175870) salts.[7][8][12] The optimal sources and their concentrations need to be determined experimentally for your specific strain and process.[8]
Q5: How can I confirm that my fermentation is not contaminated?
A5: Regular microscopic examination of your culture can help identify contaminating microorganisms, which will have a different morphology from your Streptomyces strain. Additionally, plating a sample of your culture on a general-purpose nutrient agar (B569324) plate can reveal the growth of contaminants. A pure Streptomyces culture should yield uniform colonies.
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
Objective: To prepare a consistent and viable seed culture for inoculating the production fermenter.
Materials:
-
Streptomyces strain producing this compound
-
Solid agar medium (e.g., ISP2 or Bennett's agar)
-
Liquid seed medium (e.g., Tryptic Soy Broth or a custom seed medium)
-
Sterile water or saline
-
Sterile glycerol
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Streak the Streptomyces strain from a frozen glycerol stock onto the solid agar medium.
-
Incubate the plate at the optimal temperature (typically 28-30°C) for 7-14 days, or until good sporulation is observed (a powdery appearance on the colony surface).
-
Aseptically add a small amount of sterile water or saline to the surface of a mature plate and gently scrape the spores with a sterile loop or spreader.
-
Transfer the resulting spore suspension to a sterile tube.
-
Use this spore suspension to inoculate a baffled flask containing the liquid seed medium. The inoculum volume should be around 2-5% of the seed medium volume.
-
Incubate the seed culture in a shaking incubator at the optimal temperature and agitation speed for 48-72 hours, or until it reaches the late exponential phase of growth.
-
This seed culture is now ready to be used to inoculate the production fermenter. For long-term storage, add sterile glycerol to the spore suspension to a final concentration of 20% (v/v) and store at -80°C.
Protocol 2: Small-Scale Fermentation in Shake Flasks
Objective: To cultivate the Streptomyces strain under controlled conditions for the production of this compound.
Materials:
-
Prepared seed culture (from Protocol 1)
-
Production fermentation medium
-
Sterile baffled flasks (e.g., 250 mL or 500 mL)
-
Shaking incubator
Procedure:
-
Dispense the production medium into the baffled flasks (e.g., 50 mL in a 250 mL flask).
-
Sterilize the flasks with the medium by autoclaving.
-
After the medium has cooled to room temperature, inoculate it with the seed culture (typically 5-10% v/v).
-
Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the desired fermentation period (e.g., 7-10 days).
-
Withdraw samples aseptically at regular intervals for analysis of biomass, pH, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound (General Method)
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation broth sample
-
Organic solvent (e.g., ethyl acetate, butanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
This compound standard
Procedure:
-
Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and/or the mycelium (after cell lysis) with an equal volume of the organic solvent.
-
Separate the organic phase and evaporate it to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve generated with a known concentration of the this compound standard.
Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Key metabolic factors influencing this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 8. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic biology of secondary metabolite biosynthesis in actinomycetes: Engineering precursor supply as a way to optimize antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsi.org [ijpsi.org]
Technical Support Center: Optimizing HPLC Separation of Eurystatin A and its Analogs
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Eurystatin A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a macrocyclic peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a common first choice, but for particularly hydrophobic analogs, a C8 or C4 column might provide better peak shape and resolution. A typical mobile phase would consist of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent like acetonitrile (B52724) (ACN). A gradient elution from a lower to a higher concentration of the organic solvent is generally recommended for separating complex mixtures of analogs.
Q2: I am observing significant peak tailing for this compound. What are the potential causes and solutions?
A2: Peak tailing in the analysis of peptide-like molecules is often due to secondary interactions with the stationary phase, such as exposed silanol (B1196071) groups on the silica (B1680970) support. Here are some troubleshooting steps:
-
Optimize Mobile Phase Additive: Ensure you are using an appropriate ion-pairing agent like TFA at a sufficient concentration (typically 0.1%). TFA helps to mask the silanol groups and improve peak symmetry.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and reduce secondary interactions, leading to sharper peaks.
-
Check pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its analogs, influencing their interaction with the stationary phase. Experimenting with pH may help to improve peak shape.
-
Consider a Different Column: If tailing persists, consider using a column with a different stationary phase chemistry or one that is specifically end-capped to minimize silanol activity.
Q3: My resolution between this compound and a closely eluting analog is poor. How can I improve it?
A3: Improving the resolution between closely eluting peaks requires optimizing the selectivity of your HPLC method. Consider the following strategies:
-
Modify the Gradient: A shallower gradient will increase the separation time between peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention times of ionizable compounds, potentially improving resolution.
-
Change the Stationary Phase: A different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) will offer different selectivities.
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
Q4: I am experiencing high backpressure in my HPLC system. What should I do?
A4: High backpressure is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended:
-
Check for Blockages: Start by checking for blockages in the system, beginning with the column and working your way back to the pump. A common culprit is a clogged column frit.
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulate matter from entering the system.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.
-
Mobile Phase Viscosity: If you have recently changed your mobile phase, ensure the new solvent has a viscosity compatible with your system's pressure limits at the current flow rate.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the HPLC separation of this compound and its analogs.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in the syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector to remove air bubbles. |
| Sample degradation. | Ensure sample stability in the chosen solvent and at the analysis temperature. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify detector settings and ensure the lamp is on and has sufficient energy. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection. Clean the injector and autosampler needle. | |
| Retention Time Drifting | Inadequate column equilibration. | Increase the column equilibration time between runs. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Broad Peaks | Column overload. | Reduce the sample concentration or injection volume. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Column deterioration. | Replace the column with a new one. |
Experimental Protocols
The following protocols are recommended starting points for the analytical and preparative HPLC of this compound and its analogs. These are based on common practices for similar macrocyclic peptides and should be optimized for your specific application.
Analytical RP-HPLC Method
This method is suitable for the initial analysis of this compound purity and the separation of its analogs.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Preparative RP-HPLC Method for Purification
This method is designed for the isolation and purification of this compound from a mixture of its analogs.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical separation (e.g., a shallower gradient around the elution point of this compound) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
Note: For compounds that are difficult to detect via UV, derivatization with a chromophore like 2,4-dinitrophenylhydrazine (B122626) can be employed, as has been used for Eurystatin analogs.[1]
Visualizing HPLC Workflows
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
HPLC Method Development Workflow for this compound
Caption: A systematic workflow for developing an HPLC method for this compound.
References
Technical Support Center: Troubleshooting Unexpected Results in Cell Viability Assays with Eurystatin A
Welcome to the technical support center for researchers encountering unexpected results in cell viability assays involving Eurystatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and guide you toward reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from Streptomyces eurythermus. It is known to be an inhibitor of prolyl endopeptidase.[1] Prolyl endopeptidases are involved in the maturation and degradation of peptide hormones and neuropeptides, and their inhibition can have various physiological effects. The direct impact of this compound on cell viability across different cell lines is not yet extensively characterized.
Q2: I am observing higher than expected cell viability at high concentrations of this compound. What could be the cause?
This could be due to several factors:
-
Compound Precipitation: this compound may have limited solubility in your cell culture medium, especially at higher concentrations. Precipitated compound is not bioavailable to the cells, leading to an underestimation of its cytotoxic effect.[2]
-
Assay Interference: this compound might be directly interacting with the assay reagents. For example, it could be reducing the tetrazolium salts (MTT, MTS) non-enzymatically or interfering with the spectral properties of the readout.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.
Q3: My results show a significant decrease in viability in my vehicle control (e.g., DMSO) wells. What should I do?
High toxicity in vehicle control wells is a common issue and can obscure the true effect of your test compound.[2]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to many cell lines.[2]
-
DMSO Quality: Use high-quality, anhydrous DMSO and store it in small, single-use aliquots to avoid contamination with water, which can increase its toxicity.
-
Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. It is advisable to perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.[2]
Q4: There is high variability between my replicate wells. What are the common causes?
High variability can be caused by a number of factors:[3]
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.[3]
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Incomplete Solubilization (MTT assay): In the MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results with this compound in common cell viability assays.
Table 1: Troubleshooting Common Issues in Cell Viability Assays with this compound
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high cell viability at high concentrations | Compound precipitation.[2] | - Visually inspect wells for precipitates. - Decrease the highest concentration of this compound tested. - Use a different solvent or improve solubilization method. |
| Assay interference. | - Run a cell-free control with this compound and the assay reagent to check for direct interaction. - Use an orthogonal assay based on a different principle (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like Neutral Red).[2] | |
| Unexpectedly low cell viability in vehicle control | High DMSO concentration.[2] | - Ensure final DMSO concentration is <0.5%.[2] - Perform a DMSO dose-response curve for your cell line.[2] |
| Contaminated DMSO or media. | - Use fresh, high-quality reagents. | |
| High variability between replicates | Inconsistent cell seeding.[3] | - Ensure a homogenous cell suspension. - Mix the cell suspension between pipetting steps. |
| Edge effects. | - Avoid using the outer wells of the plate for experimental samples. | |
| Incomplete formazan solubilization (MTT).[3] | - Ensure complete dissolution of formazan crystals before reading the plate. |
Experimental Protocols
Below are detailed protocols for common cell viability assays.
MTT Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
MTS Assay Protocol
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product that is soluble in cell culture media.[7]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES reagent to each well.[4][6]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[4]
Neutral Red Assay Protocol
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Staining: Remove the culture medium and add medium containing a final concentration of 50 µg/mL Neutral Red. Incubate for 2-3 hours.
-
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance at 540 nm.[10]
Visualizations
Experimental Workflow for a Typical Cell Viability Assay
Caption: A generalized workflow for performing a cell viability assay.
Troubleshooting Decision Tree for Unexpected Viability Results
Caption: A decision tree to guide troubleshooting of unexpected results.
Potential Signaling Pathway Affected by a Cytotoxic Compound
Disclaimer: The following diagram illustrates a generic signaling pathway that could be affected by a cytotoxic compound. The specific pathway affected by this compound has not been elucidated.
Caption: A hypothetical signaling pathway leading to apoptosis.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. qualitybiological.com [qualitybiological.com]
Validation & Comparative
Validating the Inhibitory Effect of Eurystatin A on Prolyl Endopeptidase: A Comparative Guide
For researchers and professionals in drug development, the rigorous validation of enzyme inhibitors is paramount. This guide provides a comparative analysis of Eurystatin A, a potent inhibitor of prolyl endopeptidase (PREP), with other known inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's inhibitory effects.
Comparative Analysis of Prolyl Endopeptidase Inhibitors
The inhibitory potency of various compounds against prolyl endopeptidase is a critical factor in their potential therapeutic application. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several other well-characterized PREP inhibitors. It is important to note that these values have been compiled from different studies and may have been determined under varying experimental conditions.
| Inhibitor | Enzyme Source | Reported IC50 Value | Citation |
| This compound | Streptomyces eurythermus | Potent inhibitor (specific value not publicly available in initial abstracts) | [1] |
| Z-Pro-prolinal | Porcine PREP | 0.4 nM | [2] |
| JTP-4819 | Rat brain supernatant | 0.83 ± 0.09 nM | [2] |
| S-17092 | Not Specified | Potent inhibitor (specific value not publicly available in initial abstracts) | [2] |
| Berberine | Not Specified | Dose-dependent inhibitor |
Note: The IC50 values presented are for comparative purposes. Direct comparison between inhibitors should be made with caution as experimental conditions such as enzyme and substrate concentrations, buffer composition, and temperature can significantly influence the results. For a definitive comparison, these compounds should be evaluated side-by-side under identical assay conditions.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the evaluation of enzyme inhibitors. The following is a detailed methodology for a common and reliable prolyl endopeptidase inhibition assay.
Prolyl Endopeptidase (PREP) Inhibition Assay using a Fluorogenic Substrate
This assay measures the enzymatic activity of PREP by monitoring the cleavage of a fluorogenic substrate. The reduction in the rate of fluorescence generation in the presence of an inhibitor is used to determine its inhibitory potency.
Materials:
-
Purified prolyl endopeptidase (e.g., from Flavobacterium meningosepticum or recombinant human PREP)
-
Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5
-
Inhibitor compounds (e.g., this compound, Z-Pro-prolinal) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in DMSO. The final concentration in the assay should be at or near the Michaelis constant (Km) for the enzyme.
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
PREP enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity at regular intervals (e.g., every minute) for a period of 30-60 minutes. The cleavage of the substrate by PREP releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor and the vehicle control from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Prolyl Endopeptidase Activity and Inhibition
To better understand the role of prolyl endopeptidase and the process of validating its inhibitors, the following diagrams are provided.
Caption: Mechanism of Prolyl Endopeptidase (PREP) in Neuropeptide Regulation.
Caption: Experimental Workflow for the Validation of a PREP Inhibitor.
References
A Comparative Analysis of the Bioactivity of Eurystatin A and Eurystatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Eurystatin A and Eurystatin B, two natural cyclic peptides known for their potent inhibitory effects on prolyl endopeptidase (PEP). This enzyme is implicated in the regulation of various physiological processes, and its inhibitors are of significant interest in therapeutic development. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways to facilitate further research and development.
Comparative Bioactivity Data
The primary biological activity of this compound and Eurystatin B is the specific and potent inhibition of prolyl endopeptidase. While extensive comparative studies are limited, the foundational research provides key inhibitory concentrations.
| Compound | Target Enzyme | IC50 Value (µg/mL) | Source |
| This compound | Prolyl Endopeptidase | 0.38 | [1] |
| Eurystatin B | Prolyl Endopeptidase | 0.29 | [1] |
Note: The IC50 values are sourced from a secondary academic document which references the primary publication: Toda S, Obi Y, Numata K, et al. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities. J Antibiot (Tokyo). 1992;45(10):1573-1579.[1][2]
Experimental Protocols
The following section details a generalized experimental protocol for determining the prolyl endopeptidase inhibitory activity of compounds like this compound and B. This protocol is based on commonly used fluorometric methods in the field.
Prolyl Endopeptidase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC))
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Eurystatin B) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of prolyl endopeptidase in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds (this compound and B) in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound solution at various concentrations (or vehicle control)
-
Prolyl endopeptidase solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorometric reader.
-
Measure the increase in fluorescence intensity over time at 37°C. The cleavage of the substrate by the enzyme releases the fluorescent aminomethylcoumarin (AMC) group.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
The primary mechanism of action for this compound and Eurystatin B is the direct inhibition of prolyl endopeptidase. This enzyme is involved in the cleavage of proline-containing peptides, which can have downstream effects on various signaling pathways.
Caption: Inhibition of Prolyl Endopeptidase by Eurystatins.
The experimental workflow for assessing the inhibitory potential of this compound and B on prolyl endopeptidase can be visualized as a sequential process.
Caption: Workflow for Prolyl Endopeptidase Inhibition Assay.
Concluding Remarks
This compound and Eurystatin B are potent inhibitors of prolyl endopeptidase, with Eurystatin B exhibiting slightly greater potency in initial studies. Their specificity and lack of general toxicity at tested doses make them valuable lead compounds for further investigation. Future research should focus on comprehensive cytotoxicity profiling against a panel of cell lines and elucidation of their effects on specific downstream signaling pathways to better understand their therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers in this endeavor.
References
In Vivo Validation of Auristatin Efficacy in Animal Models: A Comparative Guide
An important clarification on nomenclature: Initial searches for "Eurystatin A" did not yield in vivo efficacy studies. The preponderance of scientific literature focuses on the closely related and highly potent cytotoxic agent, Auristatin E , and its derivative, Monomethyl Auristatin E (MMAE) . This guide will, therefore, focus on the in vivo validation of these compounds, which are pivotal in the development of antibody-drug conjugates (ADCs) for cancer therapy.
Introduction to Auristatin E / MMAE
Auristatin E and its synthetic derivative MMAE are potent antimitotic agents.[1][2] They are analogs of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[3] Due to their high cytotoxicity, they are not suitable for systemic administration as standalone drugs.[3] However, their potency makes them ideal payloads for ADCs, which are designed to selectively deliver these cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[4]
The primary mechanism of action for Auristatin E and MMAE is the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[]
This guide provides a comparative overview of the in vivo efficacy of MMAE-based ADCs against other chemotherapeutic agents in various animal models.
Comparative In Vivo Efficacy
The in vivo antitumor activity of MMAE-based ADCs has been evaluated in numerous preclinical xenograft models. These studies demonstrate significant efficacy, often superior to traditional chemotherapy.
Table 1: Comparison of In Vivo Efficacy of MMAE-ADC and Paclitaxel (B517696) in a Human Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MMAE-ADC (Hypothetical) | 1-10 mg/kg, IV, weekly | Data not available in direct comparison | [4] |
| Paclitaxel | 12 mg/kg/day, IV, 5 consecutive days | Significant | [6] |
| Paclitaxel | 24 mg/kg/day, IV, 5 consecutive days | More effective than 12 mg/kg/day | [6] |
| Cisplatin (Comparator) | 3 mg/kg/day, IV, 5 consecutive days | Less effective than Paclitaxel at 24 mg/kg/day | [6] |
Table 2: In Vivo Efficacy of Brentuximab Vedotin (an MMAE-ADC) in a Hodgkin's Lymphoma Model
| Treatment Group | Animal Model | Outcome | Reference |
| Brentuximab Vedotin | Murine model of human Hodgkin's Lymphoma | Induced immunogenic cell death, increased dendritic cell infiltration into the tumor | [8] |
| Brentuximab Vedotin + PD-1 inhibitor | Murine model of human Hodgkin's Lymphoma | Greater antitumor activity than either agent alone | [8] |
Table 3: In Vivo Efficacy of an Anti-CD22 MMAE-ADC in a Precursor B-cell Acute Lymphoblastic Leukemia (ALL) Xenograft Model
| Treatment Group | Dose | Median Survival | Reference |
| PBS (Control) | - | ~40 days | [9] |
| Free MMAE | 0.165 mg/kg | ~45 days | [9] |
| αCD22 Antibody | 7.335 mg/kg | ~48 days | [9] |
| αCD22 Ab-MMAE | 7.5 mg/kg | 63 days (Significantly longer than controls) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for evaluating the efficacy of MMAE-ADCs and comparator drugs in mouse xenograft models.
General Xenograft Model Protocol for MMAE-ADC Efficacy
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, L540cy for Hodgkin's lymphoma, or primary patient-derived ALL cells) are cultured in appropriate media and conditions.[6][8][9]
-
Animal Model: Immunodeficient mice (e.g., nude mice or NOD/SCID/IL2Rg-/- mice) are used to prevent rejection of human tumor xenografts.[6][9]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.[10]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The MMAE-ADC is administered, typically via intravenous (IV) injection, at specified doses and schedules. Control groups may receive a vehicle, the unconjugated antibody, or free MMAE.[4][9]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity. In some studies, survival is the primary endpoint.[9][10]
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined period. Tumors may be excised for further analysis (e.g., immunohistochemistry).[10]
Paclitaxel Administration Protocol (for comparison)
-
Formulation: Paclitaxel is dissolved in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol (B145695) to create a stock solution. This is then diluted with sterile saline (0.9% NaCl) immediately before use.[11]
-
Administration: Paclitaxel is administered intravenously (IV) via the tail vein. Dosages in mouse models can range from 12 to 24 mg/kg/day for a specified duration (e.g., 5 consecutive days).[6][11]
Vinblastine (B1199706) Administration Protocol (for comparison)
-
Formulation: Vinblastine is typically dissolved in a suitable vehicle for injection.
-
Administration: In some studies, vinblastine is administered via intra-tumor injection at doses around 4.5 µ g/mouse (approximately 0.18 mg/kg) to assess both direct cytotoxic and immunomodulatory effects.[12] For systemic treatment, it can be administered intraperitoneally at doses around 1 mg/m² (~0.33 mg/kg) every 3 days.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMAE-Based ADCs
The mechanism of action of an MMAE-based ADC involves a series of steps leading to targeted cell death.
References
- 1. Continuous low-dose therapy with vinblastine and VEGF receptor-2 antibody induces sustained tumor regression without overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dual therapeutic efficacy of vinblastine as a unique chemotherapeutic agent capable of inducing dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Eurystatin A
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision. This guide provides an objective comparison of the performance of synthetic versus naturally sourced Eurystatin A, a potent inhibitor of the serine protease prolyl endopeptidase (PED), with a focus on available experimental data.
This compound, originally isolated from the bacterium Streptomyces eurythermus, has garnered significant interest for its potential therapeutic applications stemming from its ability to inhibit prolyl endopeptidase.[1][2] PED is implicated in the degradation of proline-containing neuropeptides and hormones, making it a target for neurological and inflammatory disorders. The advent of total synthesis methods for this compound has provided an alternative to its natural extraction, prompting a need for a detailed comparison of the two.
Performance and Purity: A Comparative Analysis
While direct, comprehensive comparative studies evaluating the biological activity and purity of synthetic versus naturally sourced this compound are limited in publicly available literature, we can infer key differences based on the general characteristics of synthetic and natural peptides.
| Feature | Naturally Sourced this compound | Synthetically Sourced this compound |
| Purity | Purity can be high but may vary between batches. The presence of structurally related analogs (e.g., Eurystatin B) and other co-metabolites from the fermentation process is possible.[1][2] | High purity is achievable and can be precisely controlled. The defined chemical process minimizes the presence of biological contaminants. |
| Consistency | Batch-to-batch variability in yield and purity can occur due to fluctuations in fermentation conditions.[3] | High batch-to-batch consistency is a key advantage, ensuring reproducible experimental results. |
| Scalability | Scaling up production via fermentation can be complex and may require extensive optimization of culture conditions.[3] | Chemical synthesis offers a more straightforward and scalable production process.[4] |
| Cost | The cost can be influenced by the complexity of fermentation, extraction, and purification processes. | The cost is dependent on the complexity of the synthetic route and the price of starting materials. |
| Biological Activity | The biological activity of the natural product is the benchmark. | The goal of total synthesis is to replicate the structure and, therefore, the biological activity of the natural compound. Minor variations in stereochemistry during synthesis could potentially affect activity. |
Table 1: Comparison of Naturally Sourced and Synthetically Sourced this compound.
Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound exerts its biological effects by inhibiting prolyl endopeptidase (PED). PED is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzymatic activity plays a crucial role in the metabolism of various neuropeptides and peptide hormones, including Substance P, a key mediator of neuroinflammation and pain signaling.[5][6]
By inhibiting PED, this compound prevents the degradation of these signaling peptides, leading to their accumulation and prolonged activity. This modulation of neuropeptide signaling is the basis for its potential therapeutic effects in neuroinflammatory and neurological conditions.[7][8]
Signaling Pathway of Prolyl Endopeptidase Inhibition
The inhibition of prolyl endopeptidase by this compound has downstream effects on cellular signaling cascades. One of the key substrates of PED is Substance P. By preventing the breakdown of Substance P, this compound can potentiate its signaling through its receptor, the neurokinin-1 receptor (NK1R), which is involved in neuroinflammation.
Experimental Protocols
Prolyl Endopeptidase (PED) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (Synthetic or Naturally Sourced this compound)
-
96-well microplate, preferably black for fluorescence assays
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
-
Dilute the prolyl endopeptidase enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the prolyl endopeptidase solution to all wells except the negative control.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Record the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound samples.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., 0.1% Trifluoroacetic acid in water)
-
Mobile phase B (e.g., 0.1% Trifluoroacetic acid in acetonitrile)
-
This compound sample (synthetic or natural)
-
Appropriate solvent for sample dissolution (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the chosen solvent to a specific concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (a mixture of mobile phase A and B).
-
Inject a defined volume of the prepared sample onto the column.
-
Run a gradient elution program, gradually increasing the percentage of mobile phase B to elute the components.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Integrate the peak areas of all detected components in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components and expressing it as a percentage.
-
Conclusion
The choice between synthetic and naturally sourced this compound will depend on the specific requirements of the research. Synthetic this compound offers significant advantages in terms of purity, consistency, and scalability, which are crucial for reproducible preclinical and clinical studies. While naturally sourced this compound serves as the foundational discovery, its inherent variability can pose challenges for standardized research.
Further head-to-head studies with detailed quantitative analysis of both forms are necessary to definitively conclude on any subtle differences in their biological efficacy. However, based on the principles of peptide chemistry and pharmaceutical development, highly purified and well-characterized synthetic this compound is likely to be the preferred choice for rigorous scientific investigation and therapeutic development.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Site of Eurystatin A on Prolyl Endopeptidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eurystatin A, a potent natural inhibitor of prolyl endopeptidase (PREP), with other known PREP inhibitors. While a definitive co-crystal structure of this compound bound to PREP is not publicly available, this document synthesizes existing structural and functional data to propose a binding model and offers a comparative analysis based on available inhibitory activity data.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1] Its unique specificity for cleaving peptide bonds at the C-terminal side of proline residues makes it a significant regulator of various physiological processes. Altered PREP activity has been implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression, making it an attractive therapeutic target.[1][2]
PREP's structure consists of two domains: a catalytic domain with a classic α/β-hydrolase fold and a β-propeller domain that acts as a gate, restricting access to the active site.[1] The catalytic triad (B1167595), typically composed of serine, aspartate, and histidine residues, is located within the catalytic domain. The binding of substrates and inhibitors is thought to occur through an induced-fit mechanism, where the enzyme undergoes a conformational change from an open to a closed state.[2]
This compound: A Potent Natural PREP Inhibitor
Eurystatins A and B are natural cyclic peptides isolated from the bacterium Streptomyces eurythermus.[3] These compounds have demonstrated potent and specific inhibitory activity against prolyl endopeptidase.[3] The structure of this compound features a unique 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid, with an α,β-unsaturated fatty acid attached to the α-amino group of the ornithine residue.[4]
Comparison of PREP Inhibitor Potency
The efficacy of various PREP inhibitors can be compared using their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency. The following table summarizes the available data for this compound and other notable PREP inhibitors.
| Inhibitor | Type | Source Organism/Origin | IC50 | Ki | Reference(s) |
| This compound | Natural Cyclic Peptide | Streptomyces eurythermus | 2.6 nM | Not Reported | [3] |
| Eurystatin B | Natural Cyclic Peptide | Streptomyces eurythermus | 4.2 nM | Not Reported | [3] |
| Z-Pro-Prolinal | Synthetic Peptide Aldehyde | Synthetic | 0.4 - 4.2 nM | ~1 nM | Not Reported |
| KYP-2047 | Synthetic Small Molecule | Synthetic | Not Reported | 0.023 nM | Not Reported |
| S-17092 | Synthetic Small Molecule | Synthetic | 1.2 nM | Not Reported | Not Reported |
| Pramiracetam | Synthetic Racetam | Synthetic | Micromolar range | Not Reported | Not Reported |
| Baicalin | Natural Flavonoid | Scutellaria baicalensis | Micromolar range | Not Reported | Not Reported |
Note: IC50 values can vary depending on the assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
Prolyl Endopeptidase Inhibition Assay
A common method to determine the inhibitory potency of compounds against PREP is a fluorometric enzyme inhibition assay.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare a stock solution of the fluorogenic substrate in the same solvent.
-
Dilute the purified PREP enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of the assay buffer to each well of the 96-well plate.
-
Add serial dilutions of the test inhibitor to the appropriate wells. For control wells (no inhibitor), add an equivalent volume of the solvent.
-
Add the diluted PREP enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Interaction and Workflow
Proposed Binding of this compound to the PREP Active Site
While a definitive crystal structure is unavailable, the known structure of the PREP active site and the chemical nature of this compound allow for a hypothetical binding model. The catalytic triad (Ser, Asp, His) is the primary target for many serine protease inhibitors. It is plausible that the electrophilic ketone group of the 3-amino-2-oxobutyric acid residue in this compound forms a covalent adduct with the catalytic serine residue. The cyclic peptide backbone and the fatty acid chain likely engage in additional hydrophobic and hydrogen bonding interactions within the active site and the substrate access channel, contributing to its high potency and specificity.
Caption: Hypothetical binding of this compound to the PREP active site.
Experimental Workflow for PREP Inhibitor Comparison
A systematic approach is crucial for the objective comparison of different PREP inhibitors. The following workflow outlines the key steps from initial screening to detailed kinetic analysis.
References
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase | Semantic Scholar [semanticscholar.org]
- 3. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eurystatins A and B, new prolyl endopeptidase inhibitors. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Eurystatin A: A Comparative Analysis Against Established Neurological Drug Candidates
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutics for neurological disorders, the scientific community continuously seeks compounds with superior efficacy and novel mechanisms of action. This guide presents a comprehensive benchmarking analysis of Eurystatin A, a potent prolyl endopeptidase inhibitor, against three known neurological drug candidates: Berberine, S-17092, and ONO-1603. This report is intended for researchers, scientists, and drug development professionals, providing a foundational comparison of these compounds' performance based on available preclinical data.
Introduction to Prolyl Endopeptidase and its Neurological Relevance
Prolyl endopeptidase (PED), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides.[1][2][3] These neuropeptides are integral to learning, memory, and other cognitive functions.[4][5] Dysregulation of PED activity has been implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease and Parkinson's disease.[3][6] Consequently, inhibitors of PED have emerged as a promising therapeutic strategy for these debilitating disorders.[7][8]
This compound, a cyclic peptide isolated from Streptomyces eurythermus, has been identified as a potent inhibitor of PED.[9] This guide provides a comparative framework for evaluating the potential of this compound by benchmarking it against Berberine, a natural alkaloid, and S-17092 and ONO-1603, two synthetic PED inhibitors, all of which have demonstrated neuroprotective or cognitive-enhancing properties.[10][11][12]
Comparative Analysis of Prolyl Endopeptidase Inhibitors
The following table summarizes the key characteristics and reported in vitro efficacy of this compound and the selected comparator compounds.
| Compound | Type | Source | Reported IC50/Ki for PED | Key Reported Neurological Effects |
| This compound | Cyclic Peptide | Natural (Streptomyces eurythermus) | Potent inhibitor (specific values not detailed in initial findings)[9] | Potentially ameliorates scopolamine-induced amnesia in rats[13] |
| Berberine | Alkaloid | Natural (Plant-derived) | PED inhibitor (specific IC50/Ki not detailed in initial findings)[7] | Neuroprotective, reduces amyloid-beta plaques, anti-inflammatory, improves cognitive function in preclinical models[12][14][[“]][16] |
| S-17092 | Synthetic | Synthetic | Potent inhibitor (specific IC50/Ki not detailed in initial findings)[4][6] | Cognition-enhancing properties in a monkey model of early parkinsonism[11] |
| ONO-1603 | Synthetic | Synthetic | Potent inhibitor (maximal protective effect at 0.03 µM in a cell-based assay)[17] | Neuroprotective, promotes neuronal survival and neurite outgrowth, potential anti-dementia drug[10][17] |
Experimental Methodologies
To ensure a standardized comparison, this section outlines the detailed experimental protocols for key assays relevant to the evaluation of PED inhibitors.
In Vitro Prolyl Endopeptidase Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of a compound against the PED enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against purified prolyl endopeptidase.
Materials:
-
Purified prolyl endopeptidase (from a commercial source or prepared in-house)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Berberine, S-17092, ONO-1603) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, black, flat-bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the purified PED enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the PED enzyme solution, and the test compound dilutions. Include a control group with the solvent alone.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a dose-response curve.
In Vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
This behavioral model is widely used to assess the potential of a compound to reverse memory deficits.
Objective: To evaluate the ability of a test compound to ameliorate scopolamine-induced learning and memory impairment in rodents.
Animals: Male Wistar rats or C57BL/6 mice.
Apparatus: A passive avoidance apparatus consisting of two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial:
-
Administer the test compound (e.g., this compound) or vehicle to the animals at a predetermined time before the trial.
-
Administer scopolamine (B1681570) (e.g., 1 mg/kg, intraperitoneally) to induce amnesia, typically 30 minutes before the trial. A control group receives saline instead of scopolamine.
-
Place the animal in the light compartment, facing away from the door.
-
After a brief acclimatization period, the door to the dark compartment is opened.
-
Measure the latency time for the animal to enter the dark compartment (step-through latency).
-
Once the animal enters the dark compartment, the door closes, and a mild, brief electric shock is delivered to the paws.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the door to the dark compartment and measure the step-through latency.
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned to avoid the dark compartment.
-
A significant decrease in step-through latency in the scopolamine-treated group compared to the control group indicates amnesia.
-
A significant increase in step-through latency in the test compound-treated group (that also received scopolamine) compared to the scopolamine-only group suggests that the compound has reversed the memory deficit.
-
Data Analysis:
-
Record the step-through latencies for both the acquisition and retention trials.
-
Analyze the data using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.
Caption: Mechanism of Prolyl Endopeptidase and its inhibition.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-17092 - Wikipedia [en.wikipedia.org]
- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine: A Promising Treatment for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. consensus.app [consensus.app]
- 16. restorativemedicine.org [restorativemedicine.org]
- 17. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eurystatin A Efficacy in Prolyl Endopeptidase Inhibition
For researchers and professionals in drug development, identifying potent and specific enzyme inhibitors is a critical step. Eurystatin A has been identified as a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the regulation of various physiological processes through the degradation of proline-containing neuropeptides.[1] This guide provides a statistical analysis of this compound's efficacy, compares it with other prolyl endopeptidase inhibitors, and details the experimental protocols for assessing its activity.
Comparative Efficacy of Prolyl Endopeptidase Inhibitors
| Inhibitor | IC50 (nM) | Source Organism/Type | Reference |
| This compound | Potent Inhibition | Streptomyces eurythermus | [1] |
| Poststatin (B1679055) Analogue (Compound 22) | 0.01 (5.8 ng/ml) | Synthetic | [2] |
| Poststatin Analogue (Compound 19) | 0.015 (8.2 ng/ml) | Synthetic | [2] |
| Rugosin E | 26.7 | Plant (Phenolic) | [3] |
| 1,2,6-trigalloyl glucopyranoside | 31.4 | Plant (Phenolic) | [3] |
| Macranganin | 42.6 | Plant (Phenolic) | [3] |
| Compound 70 | 0.9 | Synthetic | [4] |
| Compounds 30 & 32 | 10 - 20 | Synthetic | [4] |
| Compounds 24 & 25 | ~30 | Synthetic | [4] |
Note: The IC50 values for Poststatin analogues were converted from ng/ml assuming an approximate molecular weight. The potency of this compound is described as "potent" in the available literature, indicating it is a strong inhibitor of prolyl endopeptidase.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against prolyl endopeptidase. This method is based on fluorometric assays commonly used for screening PEP inhibitors.[5][6]
Prolyl Endopeptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)[5]
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (inhibitor) at various concentrations
-
Control inhibitor with known IC50 (e.g., Z-Pro-prolinal)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the prolyl endopeptidase in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound dilutions or control inhibitor dilutions
-
Prolyl endopeptidase solution
-
-
Include control wells:
-
Enzyme + Substrate (no inhibitor) for 100% activity
-
Substrate only (no enzyme) for background fluorescence
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the reader and measure the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Mechanism of Action
Prolyl endopeptidase plays a significant role in the regulation of neuropeptide signaling. By cleaving peptide bonds on the C-terminal side of proline residues, PEP degrades various biologically active peptides.[7][8] Inhibition of PEP, therefore, can potentiate the signaling of these neuropeptides by increasing their bioavailability.
The following diagram illustrates the general mechanism of action for a prolyl endopeptidase inhibitor like this compound.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poststatin, a new inhibitor of prolyl endopeptidase. VIII. Endopeptidase inhibitory activity of non-peptidyl poststatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant phenolics as prolyl endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
Lack of Peer-Reviewed Studies on the Therapeutic Potential of Eurystatin A Prevents Comprehensive Comparison
A thorough review of publicly available peer-reviewed literature reveals a significant gap in research validating the therapeutic potential of Eurystatin A. While its existence as a prolyl endopeptidase inhibitor isolated from Streptomyces eurythermus has been documented, there is a notable absence of studies detailing its efficacy, mechanism of action in a therapeutic context, or comparative performance against other compounds for any specific disease state[1].
This lack of foundational data makes it impossible to construct the requested "Publish Comparison Guide" for this compound. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without the underlying research.
Alternative Subject for Comparison Guide: Auristatins
For researchers, scientists, and drug development professionals interested in potent, naturally-derived compounds for therapeutic applications, we propose a comparable analysis of the Auristatin class of molecules, specifically Monomethyl Auristatin E (MMAE) . Auristatins are highly potent antimitotic agents and are key components of several FDA-approved antibody-drug conjugates (ADCs) used in oncology[2].
Unlike this compound, there is a wealth of peer-reviewed data available for MMAE, allowing for a comprehensive comparison guide that would include:
-
Quantitative Efficacy Data: In vitro cytotoxicity (IC50) values across various cancer cell lines and in vivo tumor growth inhibition data from preclinical models.
-
Detailed Experimental Protocols: Methodologies for cytotoxicity assays, ADC conjugation, and in vivo xenograft studies.
-
Mechanism of Action and Signaling Pathways: Elucidation of its role as a tubulin polymerization inhibitor leading to G2/M phase cell cycle arrest and apoptosis.
Should you wish to proceed with a detailed comparison guide on Monomethyl Auristatin E and its therapeutic potential, sufficient data is available to meet all the specified requirements for content, data presentation, and visualization.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Eurystatin A
For Immediate Implementation by Laboratory Personnel
Eurystatin A, a potent compound utilized in research and development, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on the procedures for analogous potent cytotoxic agents and alkaloids. All materials contaminated with this compound must be treated as hazardous waste. The primary and most secure method for the final disposal of this compound and associated waste is high-temperature incineration conducted by a licensed hazardous waste disposal service.
Personal Protective Equipment (PPE)
Before handling this compound or any related waste materials, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Consider double-gloving. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. |
| Skin and Body Protection | A protective laboratory coat. Ensure full coverage. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If this is not possible, a suitable respirator is required. |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound waste is a critical component of laboratory safety. The following step-by-step protocol must be strictly adhered to.
Step 1: Waste Segregation at the Point of Generation
Immediate and proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal. All items that have come into contact with this compound must be collected separately from regular laboratory trash.
Step 2: Waste Collection and Containerization
Different types of waste must be collected in designated, properly labeled containers.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent materials from spill cleanups.
-
Container: Use a labeled, leak-proof, puncture-resistant container specifically designated for cytotoxic or highly hazardous chemical waste.
-
-
Liquid Waste: This category comprises unused solutions containing this compound and solvent rinses from contaminated glassware.
-
Container: Collect in a labeled, leak-proof, and chemically compatible hazardous waste container. The container must be kept tightly sealed when not in use.
-
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound fall into this category.
-
Container: Dispose of all contaminated sharps directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.[1]
-
Step 3: Labeling and Storage
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1] Store these sealed containers in a secure, designated area away from general laboratory traffic until they are collected.
Step 4: Final Disposal
Arrange for the collection and disposal of all this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] The standard and most reliable method for the destruction of potent cytotoxic compounds is high-temperature incineration.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including respiratory protection.
-
Contain the Spill: Use a cytotoxic spill kit or an inert absorbent material to contain the spill. For liquid spills, work from the outside in to prevent spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust.[1]
-
Collect Contaminated Material: Carefully scoop or wipe up the absorbed material and place it into the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly. A common practice for similar compounds is to scrub the area with alcohol or a detergent solution.[3] All cleaning materials must also be disposed of as hazardous waste.[1]
Experimental Protocols
Decontamination of Glassware
Contaminated glassware must be decontaminated before being washed and reused.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residue.[1]
-
Collect Rinse: This initial solvent rinse must be collected as hazardous liquid waste.[1]
-
Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.[1]
-
Final Rinse: Rinse the glassware with deionized water.[1]
-
Drying: Allow the glassware to air dry or place it in a drying oven.[1]
Caption: this compound Waste Disposal Workflow.
References
Personal protective equipment for handling Eurystatin A
Safe Handling and Operational Guide for Eurystatin A
Immediate Safety and Handling Information
This compound is identified as a prolyl endopeptidase inhibitor.[1] While detailed toxicological data is not widely published, its classification as a biologically active small molecule necessitates handling it as a potent and potentially cytotoxic compound. Occupational exposure can occur through inhalation of aerosols or dust, skin contact, and accidental ingestion.[2][3] Therefore, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE.[2][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol or dust generation. A full-facepiece respirator with P100/FFP3 filters is a suitable alternative. A proper fit test is mandatory.[5] |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-rated) | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the cuff of the gown and changed immediately upon contamination or at regular intervals.[2][6] |
| Body Protection | Disposable, Impermeable Gown or Coveralls | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. For extensive handling, coveralls made of materials like Tyvek are recommended.[2][5] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles for added protection against splashes.[2] |
| Foot Protection | Disposable Shoe Covers | Shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[5] |
Engineering Controls
All handling of this compound powder or concentrated solutions must be performed in a designated containment device such as a Class II Biological Safety Cabinet (BSC) or a glove box isolator to minimize aerosol generation and exposure.[2]
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling potent compounds like this compound.
2.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area with restricted access.
-
Decontamination: Ensure a validated decontamination solution (e.g., 10% bleach solution followed by 70% ethanol) is readily available.
-
Waste Disposal: Prepare clearly labeled, sealed, and puncture-resistant waste containers for cytotoxic solid and liquid waste.[2]
-
Spill Kit: A dedicated cytotoxic spill kit must be available in the immediate vicinity of the handling area.[2]
2.2. Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
Weighing and Aliquoting: If working with solid this compound, use a closed system for weighing. Handle powders gently to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use: Use Luer-lock syringes and fittings to prevent leaks.[2] Keep containers covered as much as possible.
2.3. Post-Handling Procedure:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Contaminated PPE and Labware: All disposable items (gloves, gowns, pipette tips, etc.) must be disposed of in clearly labeled, leak-proof cytotoxic waste containers.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatterproof container.
-
Solid Waste: Dispose of empty vials and other solid waste in cytotoxic waste containers.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).
4.1. Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
4.2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. Eurystatins A and B, new prolyl endopeptidase inhibitors. III. Fermentation and controlled biosynthesis of eurystatin analogs by Streptomyces eurythermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
